molecular formula C10H12O2 B12308480 Phenethyl acetate-d3

Phenethyl acetate-d3

Katalognummer: B12308480
Molekulargewicht: 167.22 g/mol
InChI-Schlüssel: MDHYEMXUFSJLGV-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylethyl Acetate-d3 is a high-purity, isotopically labeled chemical compound with a molecular formula of C 10 H 9 D 3 O 2 and a molecular weight of 167.22 g/mol . This compound, in which the three hydrogen atoms of the methyl group in the acetate moiety are replaced by deuterium, serves as a critical internal standard and reference material in analytical chemistry. It is fully characterized and compliant with regulatory guidelines, providing traceability against pharmacopeial standards such as those from the USP or EP . The primary research application of 2-Phenylethyl Acetate-d3 is as a reference standard for Analytical Method Development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its stable isotopic label allows for reliable quantification and tracking of its non-labeled counterpart, Ethyl acetate, in complex matrices using techniques like mass spectrometry, thereby ensuring analytical accuracy and reproducibility. Furthermore, the non-labeled form, 2-Phenylethyl Acetate, is a volatile ester with a distinctive rose-like odor, making it a significant compound in flavor and fragrance research . Studies focus on its biotechnological production through environmentally friendly biocatalytic processes, such as immobilized lipase-catalyzed transesterification in solvent-free systems or the use of acyltransferases in aqueous solutions . As such, the deuterated version is a valuable tool for investigating the bioproduction, metabolism, and stability of this important aroma compound. This product is intended for research purposes only and is not for diagnostic or human use. It is recommended to store the compound refrigerated at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H12O2

Molekulargewicht

167.22 g/mol

IUPAC-Name

2-phenylethyl 2,2,2-trideuterioacetate

InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i1D3

InChI-Schlüssel

MDHYEMXUFSJLGV-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=O)OCCC1=CC=CC=C1

Kanonische SMILES

CC(=O)OCCC1=CC=CC=C1

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Phenethyl Acetate-d3: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of phenethyl acetate-d3. This deuterated analog of phenethyl acetate (B1210297) is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Core Chemical Properties

This compound, where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium (B1214612), shares many physical properties with its non-deuterated counterpart. The primary difference lies in its molecular weight, which is a critical attribute for its use as an internal standard. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-phenylethyl (2,2,2-²H₃)acetateN/A
Synonyms This compound, 2-Phenylethyl acetate-d3, Acetic-d3 acid 2-phenylethyl ester[1][2]
CAS Number 1219805-43-2[1][2][3]
Molecular Formula C₁₀H₉D₃O₂[2]
Molecular Weight 167.22 g/mol [1][2][3]
Appearance Colorless liquid[1]
Isotopic Purity Typically ≥99 atom % D[3]
Boiling Point (non-deuterated) 238-239 °C[4]
Density (non-deuterated) 1.032 g/mL at 25 °CN/A
Refractive Index (non-deuterated) 1.498 (at 20 °C)N/A

Note: Some physical properties are for the non-deuterated analog and are provided as a close approximation.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the esterification of phenethyl alcohol with a deuterated acetyl source. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, is a suitable approach.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound based on standard esterification methods.

Materials:

  • Phenethyl alcohol

  • Acetic acid-d4 (CD₃COOD) or Acetyl-d3 chloride (CD₃COCl)

  • Sulfuric acid (concentrated, as catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenethyl alcohol and a molar excess of acetic acid-d4.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product phenethyl_alcohol Phenethyl Alcohol esterification Fischer Esterification (Acid Catalyst, Heat) phenethyl_alcohol->esterification deuterated_acetic_acid Acetic Acid-d4 deuterated_acetic_acid->esterification extraction Solvent Extraction esterification->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Synthesis workflow for this compound.

Spectroscopic Characterization

The successful synthesis and purity of this compound must be confirmed by spectroscopic methods. The key differences compared to the non-deuterated standard are the absence of the acetyl proton signal in ¹H NMR and a mass shift in the mass spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals (based on the spectrum of the non-deuterated compound in CDCl₃):

  • ~7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~4.3 ppm (t, 2H): Methylene protons adjacent to the oxygen atom (-CH₂-O-).

  • ~2.9 ppm (t, 2H): Methylene protons adjacent to the phenyl group (Ar-CH₂-).

Crucially, the singlet that appears at ~2.0 ppm in the spectrum of non-deuterated phenethyl acetate, corresponding to the methyl protons of the acetyl group, will be absent in the spectrum of this compound.[4][5][6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to be very similar to that of the non-deuterated compound, with the exception of the signal for the deuterated methyl carbon, which will be a multiplet due to carbon-deuterium coupling and may have a slightly different chemical shift. Expected signals for the non-deuterated portion of the molecule include:

  • ~171 ppm: Carbonyl carbon (C=O).

  • ~138 ppm: Quaternary aromatic carbon.

  • ~129, 128.5, 126.5 ppm: Aromatic CH carbons.

  • ~65 ppm: Methylene carbon adjacent to oxygen (-CH₂-O-).

  • ~35 ppm: Methylene carbon adjacent to the phenyl group (Ar-CH₂-).[4][5]

The signal for the deuterated methyl carbon (CD₃) would appear at approximately 21 ppm.

Mass Spectrometry

The mass spectrum of this compound provides definitive evidence of successful deuteration. The molecular ion peak (M⁺) should be observed at m/z 167, corresponding to the increased mass due to the three deuterium atoms. The fragmentation pattern will also be informative. For example, a key fragment in the non-deuterated compound is the acylium ion [CH₃CO]⁺ at m/z 43.[4] For this compound, the corresponding fragment would be [CD₃CO]⁺ at m/z 46. The base peak is often observed at m/z 104, corresponding to the [C₈H₈]⁺ fragment from the loss of the acetyl group, which would be the same for both the deuterated and non-deuterated compounds.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of its non-deuterated counterpart, dominated by the strong carbonyl (C=O) stretch of the ester at approximately 1730-1750 cm⁻¹. The C-D stretching vibrations of the methyl group will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹), but these may be weak and less informative than the other spectroscopic methods.

References

A Deep Dive into the Physical Characteristics of Deuterated Phenethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated phenethyl acetate (B1210297). It is designed to be a vital resource for researchers and professionals in drug development and related scientific fields where isotopically labeled compounds are utilized. This document presents available quantitative data, details relevant experimental protocols for characterization, and visualizes key workflows.

Core Physical Characteristics

Data Presentation

The following table summarizes the known physical characteristics of phenethyl acetate and its deuterated analogues. It is important to note that experimentally determined data for many of the deuterated species' physical properties, such as boiling point and density, are not widely published. The provided data has been aggregated from various chemical suppliers and databases.

PropertyPhenethyl AcetatePhenethyl Acetate-d3Phenethyl Acetate-d5Phenethyl Acetate-d8
Molecular Formula C₁₀H₁₂O₂C₁₀H₉D₃O₂C₁₀H₇D₅O₂C₁₀D₈H₄O₂
Molecular Weight 164.20 g/mol 167.22 g/mol 169.23 g/mol 172.25 g/mol (calculated)
Appearance Colorless liquidColorless liquidN/AN/A
Boiling Point 238-239 °CN/AN/AN/A
Melting Point -31 °CN/AN/AN/A
Density 1.032 g/mL at 25 °CN/AN/AN/A
Refractive Index n20/D 1.498N/AN/AN/A
Purity (atom % D) N/A≥98%≥98%N/A

Theoretically, the boiling point, density, and refractive index of the deuterated species are expected to be slightly higher than those of their non-deuterated counterpart due to the stronger intermolecular van der Waals forces resulting from the increased mass of deuterium (B1214612). However, without experimental data, the exact values remain undetermined.

Experimental Protocols

The following section details the standard methodologies for determining the key physical characteristics of liquid organic compounds like deuterated phenethyl acetate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like phenethyl acetate, several methods can be employed.

1. Microscale Boiling Point Determination (Thiele Tube Method):

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid sample (a few drops) is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

    • The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil).

    • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

2. Distillation Method:

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • A larger sample of the liquid is placed in the distillation flask along with boiling chips.

    • The distillation apparatus is assembled.

    • The liquid is heated to its boiling point, and the vapor is allowed to rise and pass into the condenser.

    • The temperature of the vapor is measured by a thermometer placed at the vapor outlet.

    • The boiling point is the stable temperature at which the liquid and vapor are in equilibrium.

Measurement of Density

Density is the mass per unit volume of a substance. For liquids, a pycnometer is a commonly used and precise instrument.

Using a Pycnometer:

  • Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper, which has a capillary bore, is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.

Using an Abbe Refractometer:

  • Apparatus: Abbe refractometer, light source (usually a sodium lamp), dropper.

  • Procedure:

    • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed and locked.

    • The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

    • The dispersion compensator is adjusted to eliminate any color fringe at the borderline between the light and dark fields.

    • The refractometer is adjusted until the borderline is centered on the crosshairs.

    • The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For deuterated compounds, it confirms the position and extent of deuterium incorporation.

  • Sample Preparation:

    • A small amount of the deuterated phenethyl acetate (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Analysis:

    • The NMR tube is placed in the NMR spectrometer.

    • ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of a deuterated phenethyl acetate, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to separate and identify components of a mixture and to determine the molecular weight and fragmentation pattern of a compound.

  • Sample Preparation:

    • A dilute solution of the deuterated phenethyl acetate is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Analysis:

    • A small volume of the sample is injected into the gas chromatograph.

    • The compound is vaporized and separated on a chromatographic column.

    • The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

    • The mass-to-charge ratio of the molecular ion and its fragments are detected, confirming the molecular weight of the deuterated compound and providing information about its structure.[1]

Visualizations

The following diagrams illustrate key experimental workflows for the physical characterization of deuterated phenethyl acetate.

Experimental_Workflow_Physical_Properties cluster_sample Sample Preparation cluster_characterization Physical Property Determination cluster_analysis Data Analysis Sample Deuterated Phenethyl Acetate BoilingPoint Boiling Point (Thiele Tube/Distillation) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Abbe Refractometer) Sample->RefractiveIndex Data Quantitative Data (BP, ρ, n) BoilingPoint->Data Density->Data RefractiveIndex->Data

Workflow for Determining Physical Properties.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_gcms GC-MS Analysis Sample Deuterated Phenethyl Acetate Dissolve Dissolve in Deuterated Solvent Sample->Dissolve GCMS Inject into GC-MS Sample->GCMS NMR Acquire 1H & 13C NMR Spectra Dissolve->NMR NMR_Data Structural Confirmation & Deuterium Incorporation NMR->NMR_Data GCMS_Data Molecular Weight & Fragmentation Pattern GCMS->GCMS_Data

Workflow for Spectroscopic Analysis.

References

A Technical Guide to Phenethyl Acetate-d3: Properties, Application, and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Phenethyl acetate-d3, a deuterated isotopologue of the aromatic compound Phenethyl acetate (B1210297). This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Core Properties of this compound

This compound is a stable, isotopically labeled version of Phenethyl acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the natural compound but can be distinguished by its higher mass.

Below is a summary of its key quantitative data:

PropertyValueReference
CAS Number 1219805-43-2[1][2][3][4][5]
Molecular Formula C₁₀H₉D₃O₂[2]
Molecular Weight 167.22 g/mol [2][3][4]
Isotopic Enrichment ≥99 atom % D[3]

Note: The molecular weight of the non-deuterated form, Phenethyl acetate (C₁₀H₁₂O₂), is approximately 164.20 g/mol .[6][7]

Representative Experimental Protocol: Use as an Internal Standard

While specific experimental protocols are application-dependent, the following provides a detailed methodology for the use of this compound as an internal standard in the quantification of Phenethyl acetate in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for using deuterated internal standards in quantitative analysis.

Objective: To accurately quantify the concentration of Phenethyl acetate in a sample matrix.

Materials:

  • Phenethyl acetate (analyte)

  • This compound (internal standard)

  • Sample matrix (e.g., plasma, cell culture media)

  • Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Phenethyl acetate at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by spiking known amounts of the Phenethyl acetate stock solution into the blank sample matrix.

  • Sample Preparation:

    • To a known volume of each calibration standard and unknown sample, add a fixed amount of the this compound internal standard solution.

    • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and dry it using anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of solvent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Use a temperature program that effectively separates Phenethyl acetate from other matrix components. A representative program could be: start at 80°C for 1 minute, then ramp up to 250°C at a rate of 20°C/minute, and hold for 2 minutes.[5]

    • The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor specific ions for both the analyte and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of Phenethyl acetate in the unknown samples by using the peak area ratio from the unknown samples and interpolating from the calibration curve.

Metabolic Pathway and Experimental Workflow

Phenethyl acetate is a naturally occurring ester found in many fruits and flowers, contributing to their characteristic aromas. In biological systems, particularly in yeasts and plants, it is synthesized from the amino acid L-phenylalanine via the Ehrlich pathway.[3] The deuterated form, this compound, can be used as a tracer to study the kinetics and mechanisms of this pathway.

The Ehrlich Pathway for Phenethyl Acetate Biosynthesis

The diagram below illustrates the key steps in the biosynthesis of Phenethyl acetate from L-phenylalanine.

Ehrlich_Pathway L_Phe L-Phenylalanine PP Phenylpyruvate L_Phe->PP Transaminase PA Phenylacetaldehyde PP->PA Decarboxylase PE 2-Phenylethanol (B73330) PA->PE Alcohol Dehydrogenase PEA Phenethyl Acetate PE->PEA Alcohol Acetyltransferase (AAT) CoA CoA AcetylCoA Acetyl-CoA AcetylCoA->PEA

Caption: The Ehrlich pathway for the biosynthesis of Phenethyl acetate.

Experimental Workflow for Metabolic Tracing

The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.

Experimental_Workflow start Start: Introduce This compound to biological system incubation Incubate for defined time points start->incubation sampling Collect samples at each time point incubation->sampling extraction Extract metabolites (e.g., liquid-liquid extraction) sampling->extraction analysis Analyze by LC-MS or GC-MS extraction->analysis quantification Quantify labeled and unlabeled metabolites analysis->quantification end End: Determine metabolic flux and pathway dynamics quantification->end

Caption: A generalized workflow for a metabolic tracing experiment.

References

A Technical Guide to the Commercial Availability and Application of Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Phenethyl acetate-d3, a crucial isotopically labeled internal standard for quantitative analysis. It details its applications in drug development, particularly in mass spectrometry-based assays, and provides a representative synthesis protocol.

Commercial Availability

This compound (CAS No. 1219805-43-2) is commercially available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. These suppliers offer the product in various quantities with high isotopic purity, making it suitable for sensitive analytical applications. Below is a summary of the offerings from prominent suppliers.

SupplierProduct NameCAS NumberIsotopic Purity (atom % D)Available Quantities
C/D/N Isotopes 2-Phenylethyl Acetate-d31219805-43-2990.5 g, 1 g
LGC Standards 2-Phenylethyl Acetate-d31219805-43-2Not specifiedInquire
CymitQuimica 2-Phenylethyl Acetate-d31219805-43-299500 mg, 1 g, 10 mg
Pharmaffiliates 2-Phenylethyl Acetate-d31219805-43-2Not specifiedInquire
MedChemExpress This compoundNot specifiedNot specifiedInquire

Applications in Drug Development

Deuterated internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, phenethyl acetate, or other structurally similar analytes in complex biological matrices.

The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization.[2] Since this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes during chromatographic separation. However, due to the mass difference of the deuterium (B1214612) atoms, it is distinguishable by the mass spectrometer. This co-elution ensures that any variations in sample extraction, injection volume, or matrix effects (ion suppression or enhancement) affect both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.[2]

Workflow for Quantitative Analysis using this compound as an Internal Standard

The following workflow illustrates the use of this compound as an internal standard in a typical LC-MS/MS-based bioanalytical method for drug quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma, Urine) s2 Spike with known amount of This compound (Internal Standard) s1->s2 s3 Sample Extraction (e.g., Protein Precipitation, LLE, SPE) s2->s3 a1 Inject Extracted Sample onto LC Column s3->a1 Processed Sample a2 Chromatographic Separation (Analyte and IS co-elute) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas of Analyte and Internal Standard a4->d1 Mass Spectra Data d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Construct Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify Analyte Concentration in Unknown Samples d3->d4

Workflow for using this compound as an internal standard.

Experimental Protocols

While specific proprietary synthesis protocols from commercial suppliers are not publicly available, a representative method for the preparation of this compound can be derived from standard esterification procedures. The most common approach involves the reaction of a deuterated acetylating agent with phenethyl alcohol.

Representative Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis of this compound via the esterification of phenethyl alcohol with acetic anhydride-d6.

Materials:

  • Phenethyl alcohol

  • Acetic anhydride-d6

  • Pyridine (B92270) (or another suitable catalyst, e.g., DMAP)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenethyl alcohol in a suitable solvent such as diethyl ether.

  • Addition of Reagents: Add a catalytic amount of pyridine to the solution. Slowly add a stoichiometric equivalent of acetic anhydride-d6 to the stirring solution at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride-d6 and acetic acid-d3 byproduct. Follow with a wash with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 Phenethyl Alcohol c1 Catalyst (e.g., Pyridine) Solvent (e.g., Diethyl Ether) Reflux r2 Acetic Anhydride-d6 p1 This compound c1->p1 p2 Acetic Acid-d3 c1->p2

Plausible synthetic pathway for this compound.

This technical guide provides essential information for researchers and professionals in the field of drug development regarding the procurement and application of this compound. Its commercial availability and critical role as an internal standard underscore its importance in achieving accurate and reliable quantitative data in bioanalytical studies.

References

Synthesis and Purification of Phenethyl Acetate-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Phenethyl acetate-d3, a deuterated analog of phenethyl acetate (B1210297). This isotopically labeled compound is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays. This document outlines a proposed synthesis route, detailed experimental protocols, purification methods, and expected analytical data.

Introduction

Phenethyl acetate is a naturally occurring ester found in many fruits and flowers, known for its pleasant floral and fruity aroma. In research, particularly in pharmacokinetics, metabolomics, and environmental analysis, the use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of target analytes. This compound, with three deuterium (B1214612) atoms on the acetyl group, serves as an ideal internal standard for the quantification of phenethyl acetate. Its chemical properties are nearly identical to the unlabeled analog, but its increased mass allows for clear differentiation in mass spectrometric analyses.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of phenethyl alcohol with a deuterated acetyl source. Two common and effective methods are the Fischer-Speier esterification using deuterated acetic acid and the acylation with deuterated acetyl chloride.

Method 1: Fischer-Speier Esterification

This classic method involves the reaction of phenethyl alcohol with acetic acid-d4 in the presence of a strong acid catalyst.[2]

Reaction Scheme:

Method 2: Acylation with Acetyl-d3 Chloride

A more reactive approach involves the acylation of phenethyl alcohol with acetyl-d3 chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Scheme:

Experimental Protocols

The following are proposed detailed experimental protocols for the synthesis of this compound.

Protocol for Fischer-Speier Esterification

Materials:

  • Phenethyl alcohol (1.0 eq)

  • Acetic acid-d4 (CD₃COOD) (3.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenethyl alcohol, acetic acid-d4, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (D₂O) is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol for Acylation with Acetyl-d3 Chloride

Materials:

Procedure:

  • Dissolve phenethyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine to the solution.

  • Add acetyl-d3 chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified using flash column chromatography on silica (B1680970) gel.[3]

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Expected Physicochemical Properties
PropertyValue
Molecular FormulaC₁₀H₉D₃O₂
Molecular Weight167.22 g/mol
AppearanceColorless liquid
Boiling Point~232 °C (similar to non-deuterated)[4]
Expected Analytical Data

The following table summarizes the expected analytical data for this compound based on the known data for the non-deuterated compound.[5][6]

Analytical TechniqueExpected Results
¹H NMR (CDCl₃)δ 7.35-7.20 (m, 5H, Ar-H), 4.29 (t, J = 7.1 Hz, 2H, -OCH₂-), 2.95 (t, J = 7.1 Hz, 2H, -CH₂-Ar). The singlet for the acetyl protons at ~2.05 ppm will be absent.
¹³C NMR (CDCl₃)δ 170.9 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.6 (Ar-CH), 126.7 (Ar-CH), 65.1 (-OCH₂-), 35.2 (-CH₂-Ar). The signal for the acetyl methyl carbon at ~21.1 ppm will be a multiplet with a lower intensity due to C-D coupling.
Mass Spectrometry (EI)Expected molecular ion (M⁺) at m/z 167. Key fragments are expected at m/z 104 ([C₈H₈]⁺) and 46 ([CD₃CO]⁺).

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Phenethyl Alcohol + Acetyl-d3 Source reaction Esterification Reaction (Acid or Base Catalyzed) start->reaction workup Aqueous Workup (Wash & Dry) reaction->workup crude Crude Phenethyl acetate-d3 workup->crude chromatography Flash Column Chromatography crude->chromatography analysis Purity Analysis (TLC, NMR) chromatography->analysis pure Pure Phenethyl acetate-d3 analysis->pure

Caption: Workflow for the synthesis and purification of this compound.

Use as an Internal Standard in LC-MS/MS

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (IS) sample->spike extraction Analyte Extraction (e.g., LLE, SPE) spike->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio calibration Quantify against Calibration Curve ratio->calibration result Analyte Concentration calibration->result

Caption: Use of this compound as an internal standard in LC-MS/MS.

References

An In-depth Technical Guide to the NMR Spectrum Analysis and Interpretation of Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of phenethyl acetate-d3. It is intended for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. This document details the expected ¹H and ¹³C NMR spectral data for this compound, based on the known spectra of its non-deuterated analog, phenethyl acetate (B1210297). Furthermore, it outlines a standard experimental protocol for the acquisition of such spectra and includes a workflow diagram for NMR analysis.

Introduction to this compound

Phenethyl acetate is an ester known for its pleasant floral and fruity aroma, commonly used in the fragrance and flavor industries. The deuterated isotopolog, this compound, where the three hydrogen atoms of the acetyl methyl group are replaced by deuterium (B1214612), serves as a valuable internal standard in quantitative analysis by mass spectrometry and as a tool in mechanistic and metabolic studies. NMR spectroscopy is a primary technique for confirming the structure and isotopic purity of such labeled compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are derived from established data for phenethyl acetate, with adjustments made for the known effects of deuterium substitution. Specifically, the absence of the acetyl methyl proton signal in the ¹H NMR spectrum and the appearance of a low-intensity triplet for the deuterated carbon in the ¹³C NMR spectrum are the key expected differences.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20Multiplet5HAromatic (C₆H₅)
4.29Triplet2HO-CH₂ -CH₂-Ph
2.96Triplet2HO-CH₂-CH₂ -Ph

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
170.9C =O
137.8Aromatic (Quaternary C)
128.9Aromatic (CH)
128.4Aromatic (CH)
126.4Aromatic (CH)
64.9O-C H₂-CH₂-Ph
35.1O-CH₂-C H₂-Ph
20.7 (triplet, low intensity)C D₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

3.2. Instrument Parameters and Data Acquisition

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C and C-D coupling.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -10 to 220 ppm.

  • Temperature: 298 K.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the corresponding signals.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the analysis of a compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking reference->peak_pick integration Integration (1H) peak_pick->integration assignment Signal Assignment integration->assignment structure Structure Confirmation assignment->structure

Caption: Workflow for NMR Spectrum Analysis.

Biological Context

Phenethyl acetate itself is primarily recognized for its role as a fragrance and flavoring agent and is a natural product found in various plants and fermented beverages.[1][2] It is not typically associated with specific pharmacological activities or signaling pathways in the context of drug development. The deuterated form, this compound, is a synthetic compound used as an analytical tool rather than a bioactive agent. Therefore, a discussion of signaling pathways is not directly relevant to the core application of this specific deuterated compound. The primary utility for drug development professionals lies in its application in pharmacokinetic and metabolic studies of compounds containing a phenethyl acetate moiety.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of phenethyl acetate-d3. This deuterated analog of phenethyl acetate (B1210297) is a critical internal standard in various quantitative analytical methods. A comprehensive understanding of its fragmentation behavior is paramount for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines the predicted fragmentation pathways, presents the key fragment ions in a clear tabular format, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted based on the well-established fragmentation of its unlabeled counterpart. The deuterium (B1214612) atoms on the acetyl methyl group will increase the mass of any fragment containing this group by three mass units. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 167.

m/z Proposed Fragment Ion Structure Relative Intensity
167[M]•+ (Molecular Ion)C₆H₅CH₂CH₂OC(O)CD₃Low
107[C₇H₇D₃O]•+[C₆H₅CH₂CH₂O=C(OH)CD₃]•+Low
105[C₈H₉]+[C₆H₅CH₂CH₂]+High
104[C₈H₈]•+[C₆H₅CH=CH₂]•+High
91[C₇H₇]+[C₆H₅CH₂]+Moderate
46[CD₃CO]+[D₃C-C=O]+High

Table 1: Predicted key fragment ions and their relative intensities in the electron ionization mass spectrum of this compound.

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by two key mechanisms: the McLafferty rearrangement and alpha-cleavage.

A primary fragmentation pathway for esters is the McLafferty rearrangement . This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. In this compound, this rearrangement leads to the formation of a neutral enol (d3-acetic acid enol) and a radical cation of styrene (B11656) with an m/z of 104. This fragment is typically one of the most abundant in the spectrum.

Another significant fragmentation route is alpha-cleavage , where the bond between the carbonyl carbon and the adjacent oxygen is broken. This results in the formation of a d3-acetyl cation ([CD₃CO]⁺) with an m/z of 46. This fragment is also expected to be highly abundant. The corresponding phenoxyethyl radical is a neutral species and is not detected.

Further fragmentation of the phenoxyethyl cation ([C₆H₅CH₂CH₂]⁺) with an m/z of 105 can occur through the loss of a hydrogen atom to form the stable styrene radical cation at m/z 104, or through rearrangement and loss of ethylene (B1197577) to form the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

fragmentation_pathway M This compound [M]•+ m/z = 167 frag104 Styrene radical cation [C₈H₈]•+ m/z = 104 M->frag104 McLafferty Rearrangement frag46 d3-Acylium ion [CD₃CO]+ m/z = 46 M->frag46 α-Cleavage frag105 Phenoxyethyl cation [C₈H₉]+ m/z = 105 M->frag105 - •OC(O)CD₃ frag105->frag104 - H• frag91 Tropylium ion [C₇H₇]+ m/z = 91 frag105->frag91 - C₂H₄

Caption: Fragmentation of this compound

Experimental Protocol: GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For analysis of samples, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard. The final extract should be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

  • Scan Rate: 2 scans/second

  • Solvent Delay: 3 minutes

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Standards prep_stock->prep_working injection Injection prep_working->injection prep_extract Sample Extraction prep_extract->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection data_acq Data Acquisition detection->data_acq peak_int Peak Integration data_acq->peak_int spec_interp Spectral Interpretation peak_int->spec_interp quant Quantification spec_interp->quant

Caption: GC-MS Analysis Workflow

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to optimize the provided experimental parameters based on their specific instrumentation and analytical requirements.

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Phenethyl acetate-d3. It is designed to be a valuable resource for professionals in research and drug development who utilize deuterated compounds. This document details the synthesis, analytical methodologies for purity and enrichment assessment, and expected spectral data for this compound.

Introduction

This compound is the deuterated analog of phenethyl acetate (B1210297), an ester found in a variety of fruits and biological products, known for its pleasant floral and honey-like aroma. In scientific research, particularly in pharmacokinetic and metabolic studies, deuterated compounds like this compound serve as invaluable internal standards for mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms results in a mass shift, allowing for clear differentiation between the labeled standard and the unlabeled analyte, without significantly altering the chemical properties of the molecule.

The utility and reliability of deuterated standards are fundamentally dependent on their isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the deuterium labels, while isotopic enrichment specifies the percentage of a particular labeled position that is occupied by a deuterium atom. High isotopic purity and enrichment are critical for the accuracy and sensitivity of quantitative assays.

This guide will cover the essential technical aspects of this compound, including its synthesis, methods for assessing its isotopic purity and enrichment, and a summary of commercially available standards.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of phenethyl alcohol with a deuterated acetylating agent. The most common and cost-effective method involves the use of acetic anhydride-d6.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the oxygen of the hydroxyl group in phenethyl alcohol attacks one of the carbonyl carbons of acetic anhydride-d6. This is typically catalyzed by a small amount of acid.

cluster_reactants Reactants cluster_products Products phenethyl_alcohol Phenethyl Alcohol catalyst Acid Catalyst (e.g., H₂SO₄) acetic_anhydride_d6 Acetic Anhydride-d6 phenethyl_acetate_d3 This compound acetic_acid_d3 Acetic Acid-d3 catalyst->phenethyl_acetate_d3 Esterification

Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Phenethyl alcohol

  • Acetic anhydride-d6 (Isotopic purity ≥ 99 atom % D)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenethyl alcohol (1.0 eq).

  • Slowly add acetic anhydride-d6 (1.2 eq) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to a gentle reflux (approximately 140°C) and maintain for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Repeat until effervescence ceases.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent (diethyl ether, if used for extraction) under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is crucial for its validation as an internal standard. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Commercially Available this compound

The following table summarizes the isotopic purity and enrichment of this compound from a commercially available source.

SupplierProduct NumberIsotopic EnrichmentChemical Purity
CDN IsotopesD-723399 atom % D[1]Not specified
LGC StandardsCDN-D-723399 atom % Dmin 98%[2]
Experimental Protocols for Analysis

The following workflows and protocols are designed for the assessment of isotopic purity and enrichment of this compound.

GC-MS is a powerful technique for determining the isotopic distribution and purity of a deuterated compound. The sample is first separated from any non-volatile impurities by gas chromatography and then ionized and analyzed by mass spectrometry.

cluster_workflow GC-MS Analysis Workflow sample_prep Sample Preparation (Dilution in a volatile solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Separation from impurities) gc_injection->gc_separation ionization Ionization (e.g., Electron Impact) gc_separation->ionization mass_analysis Mass Analysis (Separation of ions by m/z) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Determination of isotopic distribution) detection->data_analysis

Workflow for GC-MS analysis of this compound.

GC-MS Protocol:

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

    • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended.

    • Injection: 1 µL of the sample is injected in split mode.

    • Oven Program: A temperature gradient program should be used to ensure good separation. For example, start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-200.

  • Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundances of the molecular ion and its isotopologues. The isotopic purity is calculated from the ratio of the ion currents corresponding to the deuterated and non-deuterated species.

Expected Mass Spectrum:

The mass spectrum of non-deuterated phenethyl acetate (MW: 164.20 g/mol ) shows a molecular ion peak at m/z 164.[3] For this compound (MW: 167.22 g/mol ), the molecular ion peak is expected at m/z 167. The presence of a small peak at m/z 164 would indicate the presence of the non-deuterated isotopologue. The relative intensity of these peaks is used to calculate the isotopic enrichment.

NMR spectroscopy, particularly ¹H NMR, is a highly accurate method for determining isotopic enrichment at specific sites in a molecule. The absence or significant reduction of a proton signal at a specific chemical shift indicates successful deuterium substitution.

cluster_workflow NMR Analysis Workflow sample_prep Sample Preparation (Dissolution in a deuterated solvent) nmr_acquisition NMR Data Acquisition (¹H and ¹³C spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier transform, phasing, baseline correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Integration of signals) data_processing->spectral_analysis enrichment_calc Enrichment Calculation (Comparison of integrated signal intensities) spectral_analysis->enrichment_calc

Workflow for NMR analysis of this compound.

NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The signal corresponding to the acetyl protons (CH₃) in non-deuterated phenethyl acetate appears as a singlet at approximately 2.04 ppm.[4] In a highly enriched sample of this compound, this signal should be absent or significantly reduced in intensity.

    • The isotopic enrichment can be calculated by comparing the integral of the residual CH₃ signal to the integral of a non-deuterated proton signal in the molecule, such as the methylene (B1212753) protons of the phenethyl group.

  • ¹³C NMR:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • In non-deuterated phenethyl acetate, the carbon of the acetyl group (CH₃) appears at approximately 21.1 ppm.[4] In this compound, this signal will be a multiplet due to coupling with deuterium and may be significantly broadened.

Expected NMR Spectra:

  • ¹H NMR: The most notable change in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the disappearance of the singlet at ~2.04 ppm, which corresponds to the acetyl methyl protons. The presence of a small residual peak at this chemical shift can be used to quantify the isotopic purity.

  • ¹³C NMR: The signal for the methyl carbon of the acetyl group will be observed as a triplet (due to C-D coupling) and will be shifted slightly upfield. The other carbon signals in the molecule should remain largely unaffected.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that determine its suitability as an internal standard in quantitative analytical studies. This guide has provided a comprehensive overview of the synthesis of this deuterated compound and detailed methodologies for its analysis using GC-MS and NMR spectroscopy. The provided workflows and protocols offer a practical framework for researchers and drug development professionals to assess the quality of this compound. By adhering to rigorous analytical practices, scientists can ensure the accuracy and reliability of their experimental data.

References

Stability and Storage of Phenethyl Acetate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Phenethyl acetate-d3. Due to the limited availability of specific stability data for this deuterated compound in publicly accessible literature, this document outlines general best practices, recommended testing protocols based on international guidelines, and potential degradation pathways. The information herein is intended to guide researchers in ensuring the integrity of this compound for experimental use.

Overview and General Stability

This compound is the deuterated form of Phenethyl acetate, an ester known for its characteristic rose and honey scent. In research and drug development, deuterated compounds are often used as internal standards in analytical methods or to investigate metabolic pathways. The stability of these labeled compounds is critical for accurate and reproducible results.

Generally, this compound is considered stable if stored under the recommended conditions. One supplier suggests that the compound should be re-analyzed for chemical purity after three years to ensure it remains within specification.[1] Another supplier recommends refrigerated storage. As with many organic esters, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. Exposure to high temperatures, light, and oxidizing agents could also potentially lead to degradation.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended based on supplier information and general best practices for deuterated compounds:

ParameterRecommended ConditionRationale
Temperature Store at room temperature or refrigerated (2-8°C).[1]Lower temperatures slow down the rate of potential chemical degradation.
Light Protect from light.Exposure to UV or sunlight can induce photolytic degradation.
Atmosphere Store in a tightly sealed container.Prevents exposure to moisture and potential oxidation.
Handling Avoid repeated freeze-thaw cycles if stored frozen.Can potentially affect the stability of the compound in solution.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on the chemistry of esters and general knowledge of drug degradation, the following pathways are plausible:

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that is catalyzed by the presence of acids or bases. This would result in the formation of phenethyl alcohol and deuterated acetic acid.

  • Oxidation: Although less common for this specific structure, strong oxidizing agents could potentially interact with the molecule.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

The following diagram illustrates the potential hydrolytic degradation of this compound.

G PA_d3 This compound Degradation Hydrolysis PA_d3->Degradation H2O H2O (Acid/Base Catalysis) H2O->Degradation PE Phenethyl alcohol Degradation->PE AA_d3 Acetic acid-d3 Degradation->AA_d3

Caption: Potential hydrolytic degradation pathway of this compound.

Stability Testing: A Framework

To rigorously assess the stability of this compound, a comprehensive stability testing program should be implemented. This program typically involves long-term stability studies under recommended storage conditions and accelerated stability studies under stress conditions to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for such studies.

Long-Term and Accelerated Stability Studies

The following table outlines a sample framework for long-term and accelerated stability studies, based on ICH guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Forced Degradation Studies

Forced degradation (or stress testing) studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following table provides a general protocol for forced degradation studies that could be applied to this compound.

Stress ConditionTypical ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursEster hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursEster hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of susceptible functional groups
Thermal Degradation 80°C for 48 hoursThermally induced degradation
Photostability Exposure to UV and visible light (ICH Q1B)Photolytic degradation

Experimental Protocols

The following sections provide generalized experimental protocols for conducting stability studies on this compound. These should be adapted and optimized for the specific analytical instrumentation and resources available.

Sample Preparation for Stability Studies
  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile (B52724), methanol) to a known concentration.

  • Aliquots of this stock solution are then subjected to the various stress conditions as outlined in the forced degradation table.

  • For long-term and accelerated studies, the neat compound or a solution in a suitable, inert solvent should be stored under the specified temperature and humidity conditions.

Analytical Method for Stability Assessment

A stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common choice.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

The following diagram illustrates a typical workflow for a stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photolysis Prep->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Purity, Degradants) HPLC->Data

Caption: General workflow for a forced degradation study.

Summary of Data Presentation

While specific quantitative data for this compound is not available, the results of stability studies should be presented in a clear and organized manner. The following tables are examples of how to summarize the data.

Table 1: Long-Term Stability Data (Example)

Time Point (Months)Purity (%) at 25°C/60%RHTotal Impurities (%) at 25°C/60%RHAppearance
099.80.2Clear, colorless liquid
399.70.3Clear, colorless liquid
699.70.3Clear, colorless liquid
1299.60.4Clear, colorless liquid

Table 2: Forced Degradation Data (Example)

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24h15.224.5 min
0.1 M NaOH, RT, 4h25.814.5 min
3% H₂O₂, RT, 24h2.116.2 min
80°C, 48h1.50-
Photostability (ICH)5.437.1 min

RT = Retention Time

Conclusion

Ensuring the stability of this compound is paramount for its effective use in research and development. While specific stability data is limited, adherence to recommended storage conditions—primarily storing the compound at room temperature or refrigerated, protected from light, and in a tightly sealed container—will help maintain its integrity. For critical applications, it is highly recommended that researchers perform their own stability assessments using a validated stability-indicating method. The frameworks and protocols provided in this guide offer a starting point for designing and executing such studies, ensuring the quality and reliability of experimental data.

References

Methodological & Application

Application Note: Quantitative Analysis of Volatile Compounds Using Phenethyl Acetate-d3 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the use of Phenethyl acetate-d3 as an internal standard for the accurate quantification of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a robust technique to correct for variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of analytical measurements.[1] This document outlines the experimental workflow, sample preparation, GC-MS parameters, and data analysis procedures. The provided methodologies are intended for researchers, scientists, and professionals in the fields of food science, environmental analysis, and drug development.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual chemical species in complex mixtures.[2] For quantitative analysis, the use of an internal standard (IS) is often essential to compensate for analyte loss during sample preparation and for variations in injection volume.[1] An ideal internal standard has physicochemical properties similar to the analyte of interest but is not naturally present in the sample.

Deuterated stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-labeled counterparts.[1] This ensures they co-elute and experience similar ionization and fragmentation patterns, allowing for reliable correction of analytical variability. This compound, the deuterated form of phenethyl acetate (B1210297), is an excellent internal standard for the analysis of various volatile and semi-volatile esters and other compounds with similar chromatographic behavior.

This application note details a comprehensive protocol for the use of this compound as an internal standard in GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Analytes of Interest: (e.g., Phenethyl acetate, other volatile esters)

  • Internal Standard: this compound

  • Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Methanol (GC grade)

  • Reagents: Anhydrous sodium sulfate (B86663)

  • Sample Matrix: (e.g., Wine, perfume, plasma)

Preparation of Standard Solutions
  • Primary Stock Solution of Analyte (1000 µg/mL): Accurately weigh 100 mg of the analyte and dissolve it in 100 mL of methanol.

  • Primary Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary analyte stock solution with the appropriate solvent. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL. A typical calibration range might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL of the analyte.

Sample Preparation

The following is a general liquid-liquid extraction protocol that can be adapted for various liquid matrices.

  • Sample Collection: Collect 1 mL of the liquid sample (e.g., wine, diluted perfume).

  • Internal Standard Spiking: Add 100 µL of the 100 µg/mL this compound stock solution to the sample to achieve a final IS concentration of 10 µg/mL.

  • Extraction: Add 2 mL of ethyl acetate to the sample, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Drying Drying with Na2SO4 Extraction->Drying GC_MS GC-MS Injection and Data Acquisition Drying->GC_MS Standards Prepare Calibration Standards Standards->GC_MS Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 1: Experimental workflow for quantitative analysis.
GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications.[1]

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial: 60 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min at 280 °C
MS (B15284909) Transfer Line 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Phenethyl acetate: 104 (Quantifier), 164 (Qualifier)This compound: 107 (Quantifier), 167 (Qualifier)
Dwell Time 100 ms per ion

Data Analysis and Results

Calibration

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the prepared calibration standards. The linearity of the method is assessed by the coefficient of determination (R²).

calibration_principle cluster_input Inputs cluster_process Calculation cluster_output Quantification Analyte_Response Analyte Peak Area Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Ratio Concentration Determine Analyte Concentration from Calibration Curve Ratio->Concentration

Figure 2: Principle of internal standard calibration.
Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method. These values are representative and should be determined for each specific application through method validation.

Parameter Expected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (Recovery %) 85-115%

Conclusion

This application note provides a comprehensive framework for the use of this compound as an internal standard in the quantitative GC-MS analysis of volatile and semi-volatile compounds. The detailed protocols for sample preparation, instrumental analysis, and data processing offer a solid foundation for developing and validating robust analytical methods. The use of a deuterated internal standard like this compound is crucial for achieving high levels of accuracy and precision in quantitative analysis.

References

Quantitative Analysis of Phenethyl Acetate in Wine Using a Deuterated Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl acetate (B1210297) is a significant aroma compound found in a variety of fermented beverages, including wine, contributing to its desirable floral and fruity notes. The accurate quantification of this ester is crucial for quality control and for understanding the complex chemistry of wine aging and fermentation. This application note details a robust and sensitive method for the quantitative analysis of phenethyl acetate in wine samples using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as phenethyl acetate-d5, provides high accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of phenethyl acetate from wine samples.

Materials and Reagents:

  • Phenethyl acetate (≥99% purity)

  • Phenethyl acetate-d5 (≥98% isotopic purity)

  • Dichloromethane (GC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Wine samples (red and white)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Standard Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of phenethyl acetate and dissolve it in 100 mL of dichloromethane.

  • Internal Standard Stock (100 µg/mL): Accurately weigh 10 mg of phenethyl acetate-d5 and dissolve it in 100 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the primary stock standard into a model wine solution (12% ethanol (B145695) in water, adjusted to pH 3.5 with tartaric acid). The concentration range should bracket the expected concentration of phenethyl acetate in the wine samples (e.g., 10, 50, 100, 250, 500 µg/L). Add a fixed amount of the internal standard stock solution to each calibration standard to achieve a final concentration of 50 µg/L.

Sample Preparation (Headspace SPME):

  • Transfer 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with the internal standard (phenethyl acetate-d5) to a final concentration of 50 µg/L.

  • Immediately cap the vial and place it in a heating block or water bath at 40°C for 15 minutes to equilibrate.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

The following ions should be monitored for the quantification and confirmation of phenethyl acetate and its deuterated internal standard. The most abundant, unique fragment ion is typically used for quantification (Quant Ion), while other characteristic ions are used for confirmation (Qual Ions).

CompoundQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Phenethyl acetate1049165
Phenethyl acetate-d51099265

Note: The molecular ion of phenethyl acetate (m/z 164) is often of low abundance. The base peak at m/z 104 corresponds to the tropylium (B1234903) ion formed after the loss of acetic acid. For phenethyl acetate-d5, where the deuterium (B1214612) atoms are on the phenyl ring, the corresponding tropylium ion will have a mass of m/z 109.

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: Calibration Curve Data

Concentration (µg/L)Analyte AreaIS AreaArea Ratio (Analyte/IS)
1015,23475,1230.203
5078,91076,5431.031
100155,67875,8902.051
250389,01276,1115.111
500780,12375,99810.265
0.9995

Table 2: Analysis of Wine Samples

SampleAnalyte AreaIS AreaCalculated Concentration (µg/L)%RSD (n=3)
Chardonnay123,45675,54380.53.2
Sauvignon Blanc87,65476,01257.14.1
Merlot210,98775,888137.82.8
Cabernet Sauvignon189,01276,234123.53.5

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (5 mL) Add_Salt Add NaCl (1.5 g) Sample->Add_Salt Add_IS Spike with Phenethyl Acetate-d5 Add_Salt->Add_IS Equilibrate Equilibrate at 40°C (15 min) Add_IS->Equilibrate SPME HS-SPME (30 min at 40°C) Equilibrate->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of phenethyl acetate.

Mass Fragmentation Pathway

fragmentation_pathway cluster_phenethyl_acetate Phenethyl Acetate (m/z 164) cluster_fragments Major Fragments cluster_deuterated Phenethyl Acetate-d5 (m/z 169) cluster_d5_fragments Deuterated Fragments PA_ion [C₁₀H₁₂O₂]⁺˙ Tropylium Tropylium Ion [C₇H₇]⁺ (m/z 104 - Quant Ion) PA_ion->Tropylium - CH₃COOH Phenyl Phenyl Ion [C₆H₅]⁺ (m/z 91 - Qual Ion) Tropylium->Phenyl - CH₂ d5_PA_ion [C₁₀H₇D₅O₂]⁺˙ d5_Tropylium Deuterated Tropylium Ion [C₇H₂D₅]⁺ (m/z 109 - Quant Ion) d5_PA_ion->d5_Tropylium - CH₃COOH d5_Phenyl Deuterated Phenyl Ion [C₆D₅]⁺ (m/z 92 - Qual Ion) d5_Tropylium->d5_Phenyl - CH₂

Caption: EI fragmentation of phenethyl acetate and its deuterated analog.

Application Note: Quantitative Analysis of Phenethyl Acetate in a Research Matrix using a Novel LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethyl acetate (B1210297) is a significant compound in the fields of fragrance, food technology, and biotechnology, known for its pleasant floral and honey-like aroma.[1][2] Accurate and sensitive quantification of phenethyl acetate in various matrices is crucial for quality control, pharmacokinetic studies, and metabolic research. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of phenethyl acetate, employing Phenethyl acetate-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it effectively compensates for variations during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision.[3][4]

This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for the determination of phenethyl acetate in a research-scale biological matrix.

Materials and Methods

Reagents and Chemicals

  • Phenethyl acetate (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control matrix (e.g., rat plasma, cell culture media)

Instrumentation

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC system)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • Syringe filters: 0.22 µm PTFE

Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of phenethyl acetate and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Serially dilute the phenethyl acetate primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Experimental Protocols

Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the matrix sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL this compound internal standard working solution to each sample, except for the blank matrix.

  • Vortex briefly for 5 seconds.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1.0 min: 30% B

      • 1.0-3.0 min: 30% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.1-5.0 min: Return to 30% B and re-equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 4000 V

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • MRM Transitions:

      • Phenethyl acetate: Precursor ion (Q1) m/z 165.1 → Product ion (Q3) m/z 105.1 (quantifier), 165.1 → 91.1 (qualifier)

      • This compound: Precursor ion (Q1) m/z 168.1 → Product ion (Q3) m/z 105.1

Results and Discussion

Method Validation The developed LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity.

Linearity The calibration curve for phenethyl acetate was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (R²) was consistently ≥ 0.995.

Precision and Accuracy The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate excellent precision and accuracy, with percent relative standard deviation (%RSD) values below 15% and accuracy within ±15% of the nominal values.

Data Presentation

Table 1: Summary of Calibration Curve and Method Validation Data

ParameterValue
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (R²) ≥ 0.995
Limit of Detection (LOD) 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low 56.8105.28.5103.7
Medium 504.298.96.1101.3
High 5003.5101.55.399.8

Mandatory Visualizations```dot

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Matrix Sample (50 µL) Add_IS Add this compound IS Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Supernatant Filtration Centrifuge->Filter LC_Separation Chromatographic Separation (C18 Column) Filter->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Conclusion

This application note details a highly sensitive, selective, and robust LC-MS/MS method for the quantification of phenethyl acetate in a research matrix using this compound as an internal standard. The simple sample preparation procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis. The excellent linearity, precision, and accuracy of this method make it a valuable tool for a wide range of applications in academic and industrial research settings.

References

Application Notes and Protocols for Phenethyl Acetate-d3 in Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl acetate-d3 is a stable isotope-labeled compound that serves as a powerful tool for elucidating metabolic pathways in preclinical and clinical research. By replacing three hydrogen atoms with deuterium (B1214612) on the acetyl moiety, this tracer allows for the precise tracking of the metabolic fate of the acetate (B1210297) portion of the molecule following its administration. These application notes provide a comprehensive overview of the use of this compound in metabolic tracing studies, complete with detailed experimental protocols and data interpretation guidelines.

Stable isotope tracers, such as this compound, are non-radioactive and can be safely used in both in vitro and in vivo models, including human studies.[1][2] The core principle involves introducing the labeled compound into a biological system and monitoring its incorporation into downstream metabolites using mass spectrometry.[3] This approach provides invaluable insights into the dynamic nature of metabolism, allowing researchers to quantify metabolic fluxes and identify novel metabolic pathways.[4]

Metabolic Pathway of Phenethyl Acetate

Phenethyl acetate is an ester that is rapidly hydrolyzed in vivo by esterases to yield phenethyl alcohol and acetic acid. The deuterated acetyl group from this compound enters the acetate pool and can be used in various metabolic processes. Phenethyl alcohol is primarily metabolized to phenylacetic acid (PAA).[5][6] PAA is a key metabolic intermediate that can undergo further transformations, including conjugation with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine.[5][7]

The d3-labeled acetate released from the hydrolysis of this compound can be activated to acetyl-CoA. This central metabolite can then enter the tricarboxylic acid (TCA) cycle, be incorporated into fatty acids, or participate in other biosynthetic pathways. By tracing the d3 label, researchers can quantify the contribution of the acetate moiety of phenethyl acetate to these fundamental metabolic processes.

Phenethyl Acetate Metabolism Metabolic Pathway of this compound PA_d3 This compound PE Phenethyl Alcohol PA_d3->PE Esterase Hydrolysis AA_d3 Acetic acid-d3 PA_d3->AA_d3 Esterase Hydrolysis PAA Phenylacetic Acid PE->PAA Oxidation AcetylCoA_d3 Acetyl-CoA-d3 AA_d3->AcetylCoA_d3 Activation PAG Phenylacetylglutamine PAA->PAG Conjugation with Glutamine Excretion Urinary Excretion PAG->Excretion TCA TCA Cycle AcetylCoA_d3->TCA FA Fatty Acid Synthesis AcetylCoA_d3->FA

Caption: Metabolic fate of this compound.

Experimental Protocols

The following protocols provide a general framework for conducting a metabolic tracing study using this compound. Optimization may be required based on the specific experimental model and analytical instrumentation.

In Vivo Administration and Sample Collection

Objective: To administer this compound to a model organism and collect biological samples for analysis.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, saline with appropriate solubilizer)

  • Animal model (e.g., mice, rats)

  • Blood collection supplies (e.g., EDTA tubes)

  • Urine collection apparatus

  • Tissue harvesting tools

  • Liquid nitrogen or dry ice for snap-freezing

Protocol:

  • Dosing Preparation: Prepare a dosing solution of this compound in a suitable vehicle at the desired concentration.

  • Administration: Administer the this compound solution to the animal model via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points post-administration into EDTA tubes. Centrifuge to separate plasma and store at -80°C.

    • Urine: Collect urine over a specified period (e.g., 24 hours) and store at -80°C.

    • Tissues: At the end of the study, euthanize the animal and harvest tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

Sample Preparation for LC-MS/MS Analysis

Objective: To extract metabolites from biological samples for subsequent analysis.

Materials:

  • Plasma, urine, or tissue homogenates

  • Internal standards (e.g., Phenylacetic acid-d7)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (optional)

Protocol:

  • Plasma/Urine Protein Precipitation:

    • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50% methanol (B129727) in water) for LC-MS/MS analysis.

  • Tissue Extraction:

    • Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol) on ice.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and proceed with protein precipitation as described for plasma.

Experimental Workflow General Experimental Workflow for this compound Tracing cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis Dosing Administration of This compound Collection Biological Sample Collection (Blood, Urine, Tissues) Dosing->Collection Extraction Metabolite Extraction Collection->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing and Isotopologue Analysis LCMS->Data Interpretation Interpretation Data->Interpretation Metabolic Pathway Interpretation

Caption: A typical workflow for a stable isotope tracer study.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify this compound and its deuterated metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its deuterated isotopologues need to be determined empirically. For example:

    • Phenylacetic acid (unlabeled): m/z 135 -> 91

    • Phenylacetic acid-d2 (from phenethyl-d2 alcohol, for illustration): m/z 137 -> 91

    • Acetate-d3 derived metabolites would show a +3 Da mass shift.

Data Presentation and Interpretation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Isotopic Enrichment of Phenylacetic Acid in Plasma Following Oral Administration of this compound in Mice.

Time Point (hours)Phenylacetic Acid (M+0) (µg/mL)Phenylacetic Acid-d2 (M+2) (µg/mL)% Isotopic Enrichment (M+2)
01.2 ± 0.30.00.0
0.55.8 ± 1.12.5 ± 0.630.1
18.2 ± 1.54.1 ± 0.933.3
26.5 ± 1.32.8 ± 0.530.1
43.1 ± 0.71.1 ± 0.226.2
81.5 ± 0.40.4 ± 0.121.1

Note: The data presented in this table is for illustrative purposes only and represents the type of data that could be generated in a metabolic tracing study. M+2 for Phenylacetic acid assumes deuteration on the phenyl ring of the phenethyl alcohol moiety for this example.

Interpretation: The percentage of isotopic enrichment provides a direct measure of the contribution of the administered tracer to the metabolite pool. By analyzing the enrichment of various metabolites over time, researchers can determine the kinetics of metabolic pathways and assess the impact of physiological or pathological conditions on metabolic fluxes.

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic research. The protocols and guidelines provided here offer a starting point for designing and executing robust metabolic tracing studies. Careful experimental design, sample handling, and data analysis are crucial for obtaining high-quality, interpretable results that can significantly advance our understanding of metabolic pathways in health and disease.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Phenethyl acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds in complex matrices. By introducing a known amount of a stable isotope-labeled version of the analyte of interest, in this case, Phenethyl acetate-d3, as an internal standard, IDMS effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency. Phenethyl acetate (B1210297), a compound with a characteristic rose and honey scent, is found in various natural products and is also used as a fragrance and flavoring agent.[1][2] Accurate quantification is crucial for quality control in the food and beverage industry, fragrance formulation, and in pharmacokinetic studies.[3][4] This document provides detailed application notes and protocols for the quantification of phenethyl acetate using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (phenethyl acetate) before any sample processing. The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatography. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be determined with high accuracy, as the ratio is unaffected by sample losses during preparation or fluctuations in instrument response.

IDMS_Principle cluster_sample Sample cluster_standard Internal Standard Analyte Phenethyl Acetate (Analyte) Mix Mixing Analyte->Mix IS This compound (IS) IS->Mix Preparation Sample Preparation (Extraction, Cleanup) Mix->Preparation GCMS GC-MS Analysis Preparation->GCMS Data Data Analysis (Ratio Measurement) GCMS->Data Result Accurate Quantification Data->Result

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of phenethyl acetate in a representative matrix, such as a hydroalcoholic solution (e.g., wine or a fragrance base).

Materials and Reagents
  • Analytes: Phenethyl acetate (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Dichloromethane (GC grade), Anhydrous Sodium Sulfate

  • Chemicals: Sodium Chloride (analytical grade)

  • Equipment:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Headspace Autosampler with Solid-Phase Microextraction (HS-SPME) capability

    • SPME fiber (e.g., DVB/CAR/PDMS)

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Pipettes and appropriate tips

    • Glass vials (e.g., 10 mL headspace vials with magnetic screw caps (B75204) and septa)

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of phenethyl acetate and this compound into separate 10 mL volumetric flasks.

    • Dissolve in acetonitrile and bring to volume.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the phenethyl acetate primary stock solution with a 12% ethanol/water solution (to simulate a wine matrix) to achieve concentrations ranging from 1 to 500 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (HS-SPME)
  • Pipette 5 mL of the sample (or calibration standard) into a 10 mL headspace vial.

  • Add 1 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Add 50 µL of the 100 ng/mL internal standard spiking solution (this compound) to each vial.

  • Immediately seal the vial with a magnetic screw cap containing a septum.

  • Vortex the vial for 30 seconds.

  • Place the vial in the autosampler tray for HS-SPME-GC-MS analysis.

Experimental_Workflow Start Start Sample_Prep Pipette 5 mL Sample into Vial Start->Sample_Prep Add_Salt Add 1 g NaCl Sample_Prep->Add_Salt Add_IS Spike with 50 µL This compound (100 ng/mL) Add_Salt->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Vortex Vortex for 30s Seal_Vial->Vortex HS_SPME HS-SPME Extraction Vortex->HS_SPME GCMS_Analysis GC-MS Analysis HS_SPME->GCMS_Analysis End End GCMS_Analysis->End

Caption: Experimental Workflow for Sample Preparation and Analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC System Agilent 7890A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial 40°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Phenethyl acetate: m/z 104, 164This compound: m/z 107, 167

Data Presentation

The following tables present representative quantitative data that can be expected from a validated IDMS method for phenethyl acetate.

Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area Ratio
10.021
50.105
100.212
501.045
1002.098
2505.235
50010.48
Correlation Coefficient (R²) 0.9995
Precision and Accuracy
QC LevelConcentration (ng/mL)Measured Conc. (ng/mL) ± SD (n=6)Accuracy (%)Precision (%RSD)
Low109.8 ± 0.498.04.1
Medium100102.1 ± 3.5102.13.4
High400395.5 ± 12.798.93.2
Method Detection and Quantification Limits
ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a robust and reliable approach for the accurate quantification of phenethyl acetate in complex matrices. The detailed protocol and representative data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The inherent advantages of IDMS, particularly its ability to correct for matrix effects and procedural losses, make it the gold standard for quantitative analysis.[5]

References

Applications of Phenethyl Acetate-d3 in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl acetate (B1210297) is a widely utilized ester in the flavor and fragrance industry, prized for its pleasant, rosy, and honey-like aroma. It is a key component in floral and fruity fragrance compositions and contributes to the flavor profile of various foods.[1][2] The isotopically labeled form, Phenethyl acetate-d3 (deuterated phenethyl acetate), serves as an invaluable tool in advanced analytical research. This document provides detailed application notes and experimental protocols for the use of this compound, primarily as an internal standard in Stable Isotope Dilution Analysis (SIDA) for accurate quantification, and in exploratory sensory perception studies.

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen).[3][4] This substitution results in a compound with nearly identical chemical and physical properties to its non-labeled counterpart but with a different molecular weight, which is readily distinguishable by mass spectrometry.[5] This characteristic makes deuterated compounds like this compound the gold standard for quantification in complex matrices.[6]

Application Note 1: Quantitative Analysis of Phenethyl Acetate in Complex Matrices using Stable Isotope Dilution Analysis (SIDA)

Principle

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying analytes in complex samples such as food, beverages, and cosmetics.[5] The method involves adding a known amount of an isotopically labeled internal standard (in this case, this compound) to the sample at the beginning of the analytical process. The labeled standard behaves almost identically to the native analyte (Phenethyl acetate) during extraction, cleanup, and analysis, thus compensating for any sample loss or matrix effects.[6][7] Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.

Applications
  • Flavor Research: Accurate quantification of Phenethyl acetate in food products like honey, tea, and fruits to understand its contribution to the overall flavor profile.

  • Fragrance Research: Precise measurement of Phenethyl acetate in perfumes, lotions, and other consumer products for quality control and formulation optimization.

  • Food Quality Control: Monitoring the concentration of Phenethyl acetate in products like rose oil to ensure authenticity and detect adulteration.

  • Pharmacokinetics: Although less common for flavor compounds, SIDA can be used to study the absorption, distribution, metabolism, and excretion of ingested Phenethyl acetate if required.

Advantages of Using this compound in SIDA
  • High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.[5]

  • Improved Recovery: Compensates for analyte loss during extraction and handling.

  • Enhanced Specificity: The distinct mass of the deuterated standard allows for unambiguous identification and quantification, even in complex mixtures.

Experimental Protocol 1: Quantification of Phenethyl Acetate in Rose Oil using GC-MS with SIDA

This protocol describes the quantification of native Phenethyl acetate in a rose oil sample using this compound as an internal standard.

Materials and Reagents
  • Phenethyl acetate standard

  • This compound internal standard

  • Hexane (analytical grade)

  • Rose oil sample

  • Volumetric flasks, pipettes, and vials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Phenethyl acetate (1 mg/mL) in hexane.

    • Prepare a stock solution of this compound (1 mg/mL) in hexane.

    • Create a series of calibration standards by spiking known concentrations of the Phenethyl acetate stock solution into volumetric flasks and adding a fixed amount of the this compound internal standard solution to each.

  • Sample Preparation:

    • Accurately weigh 100 mg of the rose oil sample into a 10 mL volumetric flask.

    • Add a known amount of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected Phenethyl acetate concentration in the sample.

    • Dilute to the mark with hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample and each calibration standard into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor:

        • Phenethyl acetate: m/z 104 (quantification), 91, 65 (qualifiers)

        • This compound: m/z 107 (quantification)

  • Data Analysis:

    • Integrate the peak areas for the selected quantification ions for both the native analyte and the internal standard.

    • Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard) for each calibration standard and the sample.

    • Construct a calibration curve by plotting the response ratio against the concentration of Phenethyl acetate for the calibration standards.

    • Determine the concentration of Phenethyl acetate in the rose oil sample by interpolating its response ratio on the calibration curve.

Quantitative Data (Hypothetical)

The following table illustrates the type of data that would be generated from this experiment.

SamplePhenethyl Acetate Concentration (µg/mL)This compound Concentration (µg/mL)Response Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Calibration 11.010.00.10-
Calibration 25.010.00.52-
Calibration 310.010.01.05-
Calibration 420.010.02.10-
Rose Oil SampleUnknown10.00.858.1

Application Note 2: Sensory Evaluation of Deuterated vs. Non-Deuterated Phenethyl Acetate

Principle

The question of whether deuteration affects the sensory perception of a molecule is a topic of ongoing research. While the chemical properties are very similar, the change in mass and vibrational frequencies of C-D bonds compared to C-H bonds could potentially be detected by olfactory receptors. Studies on other deuterated compounds have shown mixed results, with some showing no perceivable difference and others suggesting subtle changes in odor character or intensity.[2][8][9] A sensory panel evaluation can be conducted to investigate if such differences exist for Phenethyl acetate.

Applications
  • Fundamental Olfactory Research: To understand the structure-odor relationship and the role of molecular vibrations in olfaction.

  • Product Development: To ensure that the use of deuterated compounds in research does not introduce sensory artifacts that could mislead product development decisions.

Experimental Protocol 2: Sensory Panel Evaluation using a Triangle Test

This protocol is designed to determine if a sensory difference exists between Phenethyl acetate and this compound.

Materials and Reagents
  • Phenethyl acetate (high purity)

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass sniffing jars with lids

  • Olfactory testing strips

Procedure
  • Panelist Selection and Training:

    • Recruit a panel of 20-30 individuals with normal olfactory acuity.

    • Train the panelists on the basics of sensory evaluation and the specific aroma profile of Phenethyl acetate.

  • Sample Preparation:

    • Prepare solutions of Phenethyl acetate and this compound at the same concentration (e.g., 1% in the chosen solvent). The concentration should be easily detectable but not overpowering.

  • Triangle Test Setup:

    • For each panelist, present three samples in sniffing jars, labeled with random three-digit codes.

    • Two of the samples will be identical (either both Phenethyl acetate or both this compound), and one will be different.

    • The order of presentation should be randomized for each panelist.

  • Sensory Evaluation:

    • Instruct each panelist to sniff each sample and identify the one that is different from the other two.

    • Panelists should also be asked to provide descriptive comments on any perceived differences in aroma character or intensity.

  • Data Analysis:

    • Compile the number of correct and incorrect identifications.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (e.g., at p < 0.05).

    • Analyze the descriptive comments for any recurring themes.

Quantitative Data (Hypothetical)
Test ParameterResult
Number of Panelists25
Number of Correct Identifications12
Statistical Significance (p < 0.05)Significant
Panelist Descriptors for this compound
"Slightly heavier aroma"5
"Less fruity, more honey-like"4
"No difference"13
"Slightly weaker"3

Note: This data is hypothetical and for illustrative purposes. Real-world results may vary.

Visualizations

Experimental_Workflow_SIDA cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Rose Oil Sample GCMS GC-MS Analysis Sample->GCMS IS This compound (Internal Standard) IS->Sample Spike Standards Calibration Standards (Analyte + IS) Standards->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Response Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Analyte Ratio->Quantify Curve->Quantify

Caption: Workflow for Quantitative Analysis using SIDA.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis Panel Panelist Selection & Training TriangleTest Present Triangle Test (3 samples, 1 is different) Panel->TriangleTest SamplePrep Prepare Solutions (Analyte & Deuterated Analog) SamplePrep->TriangleTest Evaluation Panelists Identify Odd Sample TriangleTest->Evaluation CollectData Collect & Tally Results Evaluation->CollectData Stats Statistical Analysis (Significance Testing) CollectData->Stats Report Report Findings Stats->Report

Caption: Workflow for Sensory Evaluation (Triangle Test).

References

Application Notes and Protocols for the Quantification of Phenethyl Acetate in Biological Samples Using Phenethyl Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethyl acetate (B1210297) is an ester found in a variety of fruits and is recognized for its characteristic rose and honey fragrance. Its presence and concentration in biological matrices can be of interest in metabolic, pharmacokinetic, and toxicological studies. Accurate quantification of phenethyl acetate in complex biological samples such as plasma and urine requires a robust analytical method. The use of a stable isotope-labeled internal standard, such as phenethyl acetate-d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

This document provides detailed protocols for the spiking of this compound into biological samples and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Phenethyl Alcohol

Phenethyl acetate is closely related to phenethyl alcohol, its precursor. The primary metabolic pathway of phenethyl alcohol involves oxidation to phenylacetaldehyde, which is then further oxidized to phenylacetic acid. Understanding this pathway is crucial for interpreting the presence and fate of related compounds in biological systems.

A Phenethyl Alcohol B Phenylacetaldehyde A->B Alcohol Dehydrogenase C Phenylacetic Acid B->C Aldehyde Dehydrogenase

Metabolism of Phenethyl Alcohol.

Experimental Protocols

Two primary methods for the extraction and analysis of phenethyl acetate from biological samples are presented: Protein Precipitation followed by LC-MS/MS analysis, and Liquid-Liquid Extraction followed by GC-MS analysis.

Protocol 1: Protein Precipitation and LC-MS/MS Analysis

This protocol is a rapid and straightforward method for preparing plasma samples.

1. Materials and Reagents

  • Blank human plasma

  • Phenethyl acetate reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Phenethyl Acetate Stock Solution (1 mg/mL): Accurately weigh 10 mg of phenethyl acetate and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the phenethyl acetate stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

3. Sample Preparation Workflow

A Pipette 100 µL of plasma sample into a microcentrifuge tube. B Add 10 µL of 100 ng/mL This compound working solution. A->B C Add 300 µL of ice-cold acetonitrile to precipitate proteins. B->C D Vortex vigorously for 1 minute. C->D E Centrifuge at 13,000 rpm for 10 minutes at 4°C. D->E F Transfer the supernatant to a clean tube. E->F G Evaporate to dryness under a gentle stream of nitrogen at 40°C. F->G H Reconstitute the residue in 100 µL of the initial mobile phase. G->H I Transfer to an autosampler vial for LC-MS/MS analysis. H->I

Protein Precipitation Workflow.

4. LC-MS/MS Parameters (Hypothetical)

ParameterValue
LC System High-Performance Liquid Chromatography System
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Phenethyl acetate: m/z 165.1 -> 105.1; this compound: m/z 168.1 -> 108.1
Protocol 2: Liquid-Liquid Extraction and GC-MS Analysis

This protocol is suitable for both plasma and urine samples and offers a cleaner extract.

1. Materials and Reagents

  • Blank human plasma or urine

  • Phenethyl acetate reference standard

  • This compound internal standard

  • Ethyl acetate (GC grade)

  • Hexane (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Glass test tubes with screw caps

  • GC-MS vials with inserts

2. Preparation of Stock and Working Solutions

  • Prepare stock and working solutions as described in Protocol 1, using ethyl acetate as the solvent.

3. Sample Preparation Workflow

A Pipette 500 µL of sample (plasma or urine) into a glass test tube. B Add 50 µL of 100 ng/mL This compound working solution. A->B C Add 1 mL of ethyl acetate. B->C D Vortex for 2 minutes. C->D E Centrifuge at 3000 rpm for 10 minutes. D->E F Transfer the upper organic layer to a clean test tube. E->F G Add anhydrous sodium sulfate to dry the extract. F->G H Transfer the dried extract to a GC-MS vial. G->H I Inject into the GC-MS system. H->I

Liquid-Liquid Extraction Workflow.

4. GC-MS Parameters (Hypothetical)

ParameterValue
GC System Gas Chromatograph with Autosampler
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Phenethyl acetate: m/z 104, 164; this compound: m/z 107, 167

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected performance of the LC-MS/MS method.

Table 1: Calibration Curve for Phenethyl Acetate in Human Plasma

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.015 ± 0.002105.3
50.078 ± 0.005102.1
100.155 ± 0.01098.7
500.765 ± 0.04599.8
1001.540 ± 0.089101.2
5007.752 ± 0.432100.5
100015.350 ± 0.98799.1

Linear Range: 1 - 1000 ng/mL, r² > 0.995

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%CV)Accuracy (%)
LLOQ11.03 ± 0.098.7103.0
Low32.95 ± 0.217.198.3
Medium7576.8 ± 4.55.9102.4
High750742.5 ± 35.64.899.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low392.595.8
High75095.198.2

Conclusion

The protocols described provide robust and reliable methods for the quantification of phenethyl acetate in biological matrices. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for analytical variability. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sample volume, desired throughput, and available instrumentation. The provided data serves as a guideline for the expected performance of these methods.

Application Note: Analysis of Environmental Samples Using Phenethyl Acetate-d3 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices such as soil and water is a critical task in environmental monitoring. The use of isotopically labeled surrogate standards is a widely accepted practice to monitor the performance of analytical methods, including extraction efficiency and potential matrix effects. Phenethyl acetate-d3, the deuterated analog of phenethyl acetate (B1210297), serves as an effective surrogate for a range of SVOCs, particularly esters and other aromatic compounds, in gas chromatography-mass spectrometry (GC-MS) analysis. This application note provides a detailed protocol for the use of this compound in the analysis of environmental samples, complete with experimental procedures, data presentation, and workflow diagrams. While direct EPA method applications for this compound are not explicitly documented, this note is based on the principles of established methods for SVOC analysis, such as EPA Method 8270.

Physicochemical Properties of Phenethyl Acetate

A clear understanding of the physical and chemical properties of phenethyl acetate is essential for developing appropriate analytical methodologies. These properties influence its behavior during sample preparation and chromatographic analysis.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Boiling Point 238-239 °C
Density 1.032 g/mL at 25 °C
Flash Point 105 °C
Solubility in Water Moderately soluble
Vapor Pressure Low

Experimental Protocols

Sample Preparation

a) Water Samples (Based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction)

  • Measure 1.0 L of the water sample into a 2-L separatory funnel.

  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 100 µg/mL solution in methanol).

  • Add 60 mL of dichloromethane (B109758) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract (bottom layer) into a clean collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • Add a known amount of internal standard (e.g., d10-phenanthrene) prior to GC-MS analysis.

b) Soil and Sediment Samples (Based on EPA Method 3540C - Soxhlet Extraction)

  • Weigh 10 g of the homogenized soil or sediment sample into an extraction thimble.

  • Spike the sample with a known amount of this compound solution.

  • Place the thimble in a Soxhlet extractor.

  • Add 300 mL of a 1:1 (v/v) acetone/hexane mixture to the distilling flask.

  • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Allow the extract to cool and then dry it by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1.0 mL.

  • Add a known amount of internal standard prior to GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of SVOCs and would be suitable for this compound.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 60 °C, hold for 2 min; ramp to 300 °C at 10 °C/min; hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters for this compound:

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 10716765

Note: These ions are predicted based on the fragmentation of the non-deuterated compound and the addition of three deuterium (B1214612) atoms. The molecular ion of this compound would be approximately m/z 167. A prominent fragment would be the tropylium-d3 ion at m/z 107. These should be confirmed by analyzing a pure standard.

Data Presentation

The performance of this compound as a surrogate standard should be evaluated based on its recovery in various sample matrices and quality control samples.

Table 1: Hypothetical Recovery of this compound in Different Matrices
MatrixSpiked Concentration (µg/L or µg/kg)Number of Replicates (n)Mean Recovery (%)Standard Deviation (%)Acceptance Criteria (%)
Reagent Water 507954.270-130
Groundwater 505886.560-140
Wastewater Effluent 505828.150-150
Sandy Soil 5005915.860-140
Clay Soil 5005789.350-150
Table 2: Hypothetical Method Detection Limits (MDLs) and Practical Quantitation Limits (PQLs) for Target Analytes Using this compound as a Surrogate
Target AnalyteCAS NumberMatrixMDL (µg/L or µg/kg)PQL (µg/L or µg/kg)
Naphthalene 91-20-3Water0.52.0
Acenaphthene 83-32-9Water0.41.5
Fluorene 86-73-7Water0.62.5
Phenanthrene 85-01-8Soil5.020.0
Anthracene 120-12-7Soil4.518.0
Pyrene 129-00-0Soil6.024.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of environmental samples using this compound as a surrogate standard.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Spike Spike with This compound Sample->Spike 1 Extraction Liquid-Liquid or Soxhlet Extraction Spike->Extraction 2 Concentration Extract Concentration Extraction->Concentration 3 IS_Spike Spike with Internal Standard Concentration->IS_Spike 4 GCMS GC-MS Analysis (SIM Mode) IS_Spike->GCMS 5 Quant Quantification of Target Analytes GCMS->Quant 6 Recovery Calculation of Surrogate Recovery GCMS->Recovery 7 Report Final Report Quant->Report 8a Recovery->Report 8b

Caption: Workflow for environmental sample analysis with a surrogate standard.

Logical Relationship of Quality Control

This diagram shows the relationship between different quality control elements in the analytical process.

Method Analytical Method Surrogate Surrogate Standard (this compound) Method->Surrogate Monitors Extraction Efficiency Internal Internal Standard (e.g., d10-phenanthrene) Method->Internal Corrects for Instrument Variability MatrixSpike Matrix Spike Method->MatrixSpike Assesses Matrix Effects & Accuracy Blank Method Blank Method->Blank Checks for Contamination

Caption: Interplay of quality control standards in the analytical method.

Conclusion

This compound is a suitable surrogate standard for the analysis of semi-volatile organic compounds in environmental samples by GC-MS. Its physicochemical properties make it amenable to standard extraction and analysis techniques used for a wide range of SVOCs. The protocols outlined in this application note, based on established EPA methodologies, provide a framework for its successful implementation in an environmental laboratory. Proper validation, including the determination of recovery rates and method detection limits in relevant matrices, is essential for ensuring data of high quality and reliability.

Application Notes and Protocols: Use of Phenethyl Acetate-d3 in Yeast Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phenethyl acetate-d3 as an internal standard for the accurate quantification of phenethyl acetate (B1210297) in yeast metabolism studies. The protocols outlined below are intended for researchers in fields such as metabolic engineering, food science, and drug discovery who are investigating the production of flavor and aroma compounds by yeast, particularly Saccharomyces cerevisiae.

Introduction

Phenethyl acetate is a significant flavor and aroma compound found in many fermented foods and beverages, imparting desirable floral and fruity notes, such as rose and honey.[1][2] Its production in yeast is primarily linked to the Ehrlich pathway, where L-phenylalanine is catabolized to 2-phenylethanol, which is subsequently esterified to form phenethyl acetate.[3][4][5][6] Understanding and quantifying the production of this ester is crucial for controlling the sensory profile of products like wine and beer and for engineering yeast strains with enhanced flavor-producing capabilities.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for accurate quantification of volatile organic compounds by mass spectrometry. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[7][8][9][10]

Application: Quantitative Analysis of Phenethyl Acetate in Yeast Fermentation Broth

This protocol details the use of this compound as an internal standard for the quantification of endogenously produced phenethyl acetate in a yeast fermentation culture using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis YeastCulture Yeast Fermentation Culture Spike Spike with This compound YeastCulture->Spike Add known amount of internal standard Equilibrate Equilibrate Sample Spike->Equilibrate HSSPME Headspace SPME Equilibrate->HSSPME Extract volatile compounds GCMS GC-MS Analysis HSSPME->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant Calculate concentration based on peak area ratio G L_Phe L-Phenylalanine transaminase Aromatic aminotransferase (Aro8p, Aro9p) L_Phe->transaminase alpha_keto α-Ketoglutarate alpha_keto->transaminase phenylpyruvate Phenylpyruvate transaminase->phenylpyruvate glutamate Glutamate transaminase->glutamate decarboxylase Decarboxylase (Aro10p, Pdc1/5/6p) phenylpyruvate->decarboxylase phenylacetaldehyde Phenylacetaldehyde decarboxylase->phenylacetaldehyde adh Alcohol dehydrogenase (Adh1-7p) phenylacetaldehyde->adh PE 2-Phenylethanol adh->PE aat Alcohol acetyltransferase (Atf1p, Atf2p) PE->aat PEA Phenethyl Acetate aat->PEA CoA CoA aat->CoA acetylCoA Acetyl-CoA acetylCoA->aat

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot issues related to ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantification.[1][2] Common causes of ion suppression include salts, phospholipids, and other endogenous or exogenous components in the sample matrix.[3][4]

Q2: How do deuterated internal standards help in mitigating ion suppression?

A deuterated internal standard (IS) is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[5] Since it is chemically almost identical to the analyte, it is assumed to experience similar effects from the sample matrix, including ion suppression.[5][6] By adding a known amount of the deuterated IS to each sample, the ratio of the analyte's response to the IS's response is used for quantification. This normalization is intended to correct for variations in signal intensity caused by ion suppression, leading to more accurate and precise results.[6]

Q3: My results are inaccurate even though I'm using a deuterated internal standard. What could be the issue?

While highly effective, deuterated internal standards may not always perfectly compensate for ion suppression.[7] Several factors can lead to inaccurate results:

  • Chromatographic Separation (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7][8][9] This slight difference in retention time can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression.[5][7]

  • Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated IS might experience different degrees of ion suppression or enhancement from the matrix.[8]

  • High Concentration of Co-eluting Components: If a co-eluting matrix component is present at a very high concentration, it can suppress the ionization of both the analyte and the internal standard in a non-proportional manner.[7]

  • Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[10]

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially at certain pH values or if the label is in an unstable position.[10][11]

Q4: I'm observing inconsistent results for my quality control (QC) samples. Can ion suppression be the cause?

Yes, inconsistent QC results are a classic sign of unmanaged ion suppression.[7] The composition of biological matrices can vary from lot to lot, leading to different degrees of ion suppression between samples and resulting in poor precision and accuracy.[7]

Troubleshooting Guides

Problem: Inaccurate quantification despite using a deuterated internal standard.

This is a common challenge that often points to differential effects on the analyte and the internal standard.

Troubleshooting Workflow:

Start Inaccurate Quantification CheckCoElution Verify Co-elution of Analyte and IS Start->CheckCoElution AssessMatrix Assess Matrix Effects (Post-Extraction Spike) CheckCoElution->AssessMatrix Co-elution Confirmed OptimizeChrom Optimize Chromatography CheckCoElution->OptimizeChrom Separation Observed CheckPurity Check IS Purity AssessMatrix->CheckPurity Differential Matrix Effects Observed End Accurate Quantification AssessMatrix->End No Differential Effects ImproveCleanup Improve Sample Cleanup CheckPurity->ImproveCleanup IS Purity Acceptable ConsiderAltIS Consider Alternative IS (e.g., ¹³C, ¹⁵N) CheckPurity->ConsiderAltIS IS Contaminated OptimizeChrom->CheckCoElution DiluteSample Dilute Sample ImproveCleanup->DiluteSample ImproveCleanup->End DiluteSample->ConsiderAltIS DiluteSample->End ConsiderAltIS->End cluster_LC LC System cluster_Infusion Infusion System Pump LC Pump Injector Injector Pump->Injector Column Analytical Column Injector->Column MS Mass Spectrometer Tee Column->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Tee->MS

References

Correcting for retention time shifts of Phenethyl acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding retention time (RT) shifts when using Phenethyl acetate-d3 as an internal standard, primarily in Gas Chromatography (GC) applications.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound internal standard have a different retention time than the unlabeled Phenethyl acetate?

This is an expected phenomenon known as the "chromatographic isotope effect".[1] The substitution of hydrogen with heavier deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule.[1] In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is normal, a variable or drifting retention time indicates an underlying issue with the analytical system.[1][2]

Q2: What are the most common causes of unexpected retention time shifts for this compound in a GC system?

Unexpected RT shifts are typically caused by variations in the chromatographic conditions. The most common factors include:

  • Carrier Gas Flow/Pressure Instability: Even minor fluctuations in the carrier gas flow rate or head pressure can significantly affect retention times.[2][3][4] This can be due to leaks, faulty regulators, or blockages.[5][6]

  • Oven Temperature Fluctuations: Inconsistent or inaccurate oven temperatures will lead to RT drift. The reproducibility of the temperature program is critical for stable retention.[2][4]

  • Column Issues: Problems such as column aging, stationary phase degradation ("bleed"), contamination, or changes in column length from trimming can alter retention characteristics.[3][4]

  • Inlet Problems: Leaks in the inlet, especially from a worn septum, or blockages in the split vent line can cause erratic flow patterns and RT shifts.[5]

  • Sample Matrix Effects: Complex sample matrices can introduce non-volatile residues that accumulate at the head of the column, affecting analyte interaction with the stationary phase and causing retention times to shift, often to later times.

Q3: How much retention time variation is acceptable for an internal standard?

The acceptable RT variation depends on the specific method and regulatory requirements. System Suitability Tests (SST) are performed before analysis to ensure the system is operating correctly.[7][8] For a well-controlled method, the relative standard deviation (RSD) of the retention time for repeat injections of a standard should typically be very low, often less than 0.5%. Integration windows in the data processing method must be wide enough to account for minor, acceptable shifts.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving RT shifts for this compound.

Problem: Retention time is consistently drifting to later times during a sequence.
  • Possible Cause 1: Column Contamination. High molecular weight components from the sample matrix may be accumulating on the analytical column.

    • Solution: Bake out the column at a high temperature (within the column's specified limit) to remove contaminants. If this fails, trim the first 10-15 cm from the inlet side of the column. If the problem persists, the column may need to be replaced.[9]

  • Possible Cause 2: Active Sites. The accumulation of non-volatile matrix components can create active sites at the column inlet.

    • Solution: Use a deactivated guard column or a retention gap to trap non-volatile residues before they reach the analytical column.[10] Also, ensure inlet liners are clean and replaced regularly.

Problem: Retention time is shifting randomly or suddenly.
  • Possible Cause 1: System Leaks. A leak in the system, most commonly at the inlet septum or column fittings, will cause fluctuations in the carrier gas flow.[5][6]

    • Solution: Perform a leak check. This can be done using an electronic leak detector or by monitoring the gas flow at the inlet while tightening fittings.[10] Replace the septum if it has been subjected to many injections.

  • Possible Cause 2: Inconsistent Flow Control. There may be an issue with the electronic pressure control (EPC) module or the gas supply regulator.

    • Solution: Verify that the gas cylinder pressure is adequate. Check the EPC settings in your method to ensure they have not been accidentally changed.[10] If the problem continues, a service engineer may need to check the EPC module's functionality.[6]

Problem: Retention time is consistently shorter than expected.
  • Possible Cause 1: Incorrect Oven Temperature. The actual oven temperature may be higher than the setpoint.

    • Solution: Verify the oven temperature with a calibrated external thermometer. If it is inaccurate, the GC oven may need recalibration.[4]

  • Possible Cause 2: Higher Carrier Gas Flow Rate. The flow rate through the column may be higher than the method specifies.

    • Solution: Check the flow rate settings in the method. Ensure the correct column dimensions (length and internal diameter) are entered into the software, as these are used to calculate the required head pressure.[2][4]

  • Possible Cause 3: Column Trimming. If the column has been repeatedly trimmed, its shorter length will result in decreased retention times.[4]

    • Solution: Update the column length in the instrument control software to reflect its actual length. This allows the EPC to calculate the correct head pressure to maintain a constant flow rate.[2]

Data Presentation: GC Parameters and Their Effect on Retention Time

The following table summarizes how changes in key GC parameters can affect the retention time of this compound.

ParameterChangeExpected Effect on Retention Time (RT)Common Reason for Change
Carrier Gas Flow Rate IncreaseDecrease (Shorter RT)Incorrect method parameter; leak causing pressure loss elsewhere.[2]
DecreaseIncrease (Longer RT)Leak in the system; failing gas regulator; blockage.[5]
Oven Temperature IncreaseDecrease (Shorter RT)Incorrect method parameter; oven controller malfunction.[4]
DecreaseIncrease (Longer RT)Poor oven insulation; controller malfunction.[5]
Column Length DecreaseDecrease (Shorter RT)Routine column maintenance (trimming).[2][4]
Stationary Phase Film Thickness DecreaseDecrease (Shorter RT)Column aging; excessive temperature ("bleed").[5]
Column Contamination IncreaseIncrease (Longer RT)Buildup of non-volatile sample matrix.[9]

Experimental Protocols

Protocol: Systematic GC Troubleshooting Workflow

This protocol provides a step-by-step workflow to identify the root cause of retention time shifts.

  • Define the Problem:

    • Characterize the shift: Is it a sudden jump, a gradual drift, or random?

    • Note the direction: Is the RT increasing or decreasing?

    • Note the scope: Are all peaks shifting or only the internal standard?

  • Initial System Check (No-Tools Inspection):

    • Verify method parameters: Double-check that the correct GC method (oven program, pressure/flow settings, etc.) is loaded.[10]

    • Check gas supply: Ensure the carrier gas cylinder has sufficient pressure.

    • Review sequence log: Note when the shifting began. Did it coincide with a specific event like liner/septum change or a new batch of samples?

  • Perform System Suitability Test (SST):

    • Prepare a fresh, clean standard of this compound in a pure solvent.

    • Perform 5-6 replicate injections.

    • Calculate the mean, standard deviation, and %RSD of the retention time. A high %RSD (>0.5%) confirms a system instability issue.[7]

  • Inlet and Flow Path Diagnosis:

    • Perform a Leak Check: Use the instrument's built-in leak check function or an electronic leak detector to check for leaks at the septum nut, column fittings, and gas lines.[10]

    • Replace Consumables: If not done recently, replace the inlet liner, O-ring, and septum. These are common sources of leaks and contamination.[10]

    • Verify Flow: If possible, use a calibrated external flow meter to measure the actual split vent and septum purge flows to ensure the EPC is working correctly.

  • Column and Oven Diagnosis:

    • Condition the Column: Perform a column bake-out by holding it at its maximum isothermal temperature for 30-60 minutes to remove potential contaminants.

    • Trim the Column: If contamination is suspected at the inlet, cool the oven, trim approximately 15 cm from the front of the column, and reinstall it. Remember to update the column length in your software.[2]

    • Verify Oven Temperature: If possible, check the oven's temperature accuracy with an independent, calibrated probe.[4]

  • Evaluate and Conclude:

    • After each major step (e.g., after replacing consumables), repeat the SST (Step 3).

    • If the RT is restored and stable, the problem has been identified.

    • If the issue persists after all steps, it may indicate a more complex hardware failure (e.g., EPC module, oven temperature sensor) requiring a service engineer.

Mandatory Visualization

G start RT Shift Detected for This compound check_type Characterize Shift: Gradual Drift or Random/Sudden? start->check_type drift Gradual Drift check_type->drift Gradual random Random / Sudden check_type->random Random contam Suspect Column Contamination or Matrix Buildup drift->contam bakeout Action: Bake out column according to manufacturer specs contam->bakeout re_run Run System Suitability Test (SST) with clean standard bakeout->re_run trim Action: Trim 15cm from column inlet. Update length in software. trim->re_run replace_col Action: Replace analytical column replace_col->re_run leak Suspect System Leak or Flow Controller Fault random->leak leak_check Action: Perform Leak Check. Check septum, column fittings, gas lines. leak->leak_check replace_consum Action: Replace inlet liner, o-ring, and septum. leak_check->replace_consum verify_flow Action: Verify carrier gas supply and EPC settings. replace_consum->verify_flow verify_flow->re_run pass Problem Resolved RT Stable re_run->pass SST Pass fail Problem Persists re_run->fail SST Fail fail2 Problem Persists re_run->fail2 SST Fail (after trim) service Contact Service Engineer for advanced diagnostics (EPC, Oven Sensor) re_run->service SST Fails repeatedly fail->trim fail2->replace_col

Caption: Troubleshooting workflow for retention time shifts.

References

Preventing isotopic exchange of deuterium in Phenethyl acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenethyl Acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a primary focus on preventing the isotopic exchange of the deuterium (B1214612) labels.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of deuterium loss in this compound?

The primary cause of deuterium loss is isotopic exchange of the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of the acetate (B1210297) moiety. These α-hydrogens are weakly acidic, with a pKa value of approximately 25, making them susceptible to removal by a base or exchange under acidic conditions.[1][2] This process, known as keto-enol tautomerism, can lead to the replacement of deuterium atoms with protons from the surrounding environment.[2]

Q2: Under what conditions is isotopic exchange most likely to occur?

Isotopic exchange is significantly accelerated by the presence of acid or base catalysts.[3][4] Exposure to protic solvents (e.g., water, methanol), atmospheric moisture, or acidic/basic impurities in other reagents can facilitate the exchange. Elevated temperatures can also increase the rate of this exchange and other degradation pathways.

Q3: How can I prevent deuterium exchange during my experiments?

To minimize deuterium exchange, it is crucial to maintain a neutral, anhydrous, and aprotic environment. Key recommendations include:

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, DMSO, THF). If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, CD₃OD).

  • pH Control: Ensure that all solutions are maintained at a neutral pH. Avoid acidic or basic conditions.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow the rate of exchange. For storage, temperatures of -20°C are often recommended.[5]

  • Inert Atmosphere: Handle the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture.[5][6]

Q4: What are the best practices for storing this compound?

Proper storage is critical to maintaining the isotopic purity of this compound.[5][7]

  • Long-term Storage: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere, at -20°C.[5]

  • Short-term Storage: For daily use, store in a desiccator to protect from moisture.

  • Protection from Light: Store in amber vials or in the dark to prevent potential photodegradation.[5]

  • Solutions: If stored in solution, use an anhydrous, aprotic solvent and keep refrigerated. Be aware that the stability in solution is compound-specific.

Q5: How can I verify the isotopic purity of my this compound?

The isotopic purity can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • NMR Spectroscopy: A combination of ¹H and ²H NMR can provide accurate quantification of deuterium incorporation.[8][9][10] In ¹H NMR, the loss of signal intensity at the α-carbon position indicates deuterium presence. In ²H NMR, the deuterium signal can be directly observed and quantified.

  • Mass Spectrometry: MS can determine the overall deuterium content by measuring the mass-to-charge ratio of the molecule.[11][12] High-resolution mass spectrometry is particularly useful for resolving the isotopic distribution.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of deuterium label confirmed by MS or NMR. Exposure to acidic or basic conditions. - Ensure all glassware is free of acidic or basic residues. - Use neutral, buffered solutions if an aqueous environment is necessary. - Purify all reagents to remove acidic or basic impurities.
Presence of protic solvents (e.g., water, methanol). - Use anhydrous, aprotic solvents. - If a protic solvent is required, use the deuterated version (e.g., D₂O, CD₃OD). - Dry solvents over molecular sieves if necessary.
Improper storage conditions. - Store at -20°C under an inert atmosphere.[5] - Use tightly sealed containers to prevent moisture ingress. - Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Partial and variable deuterium exchange. - Implement the preventative measures outlined in the FAQs consistently across all experiments. - Re-verify the isotopic purity of the starting material before each set of experiments.
Degradation of the compound. - Store protected from light.[5] - Handle under an inert atmosphere to prevent oxidation.[5] - Check for signs of degradation such as color change or the appearance of impurities in analytical data.

Experimental Protocols

Protocol 1: Quantification of Deuterium Incorporation by NMR Spectroscopy

Objective: To determine the percentage of deuterium at the α-position of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and a suitable internal standard with a known concentration.

    • Dissolve the sample and internal standard in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d6).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signal corresponding to the α-protons and the signal from the internal standard.

    • Compare the integration of the α-proton signal to what would be expected for a non-deuterated standard to calculate the percentage of deuterium incorporation.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • Integrate the signal corresponding to the deuterium at the α-position.

    • Compare this integration to a known reference to quantify the deuterium content.

Protocol 2: Stability Assessment in a Protic Solvent

Objective: To evaluate the stability of the deuterium label in a given protic solvent over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an anhydrous, aprotic solvent.

    • Spike a known concentration of the stock solution into the protic solvent to be tested (e.g., methanol, water).

  • Incubation:

    • Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Immediately analyze each aliquot by LC-MS to determine the mass distribution of the this compound.

    • A shift in the mass distribution towards lower masses indicates loss of the deuterium label.

Visualizations

Isotopic_Exchange_Pathway cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange Phenethyl_Acetate_d3_base This compound Enolate_Intermediate Enolate Intermediate Phenethyl_Acetate_d3_base->Enolate_Intermediate -D+, +Base Phenethyl_Acetate_H Phenethyl Acetate (Protonated) Enolate_Intermediate->Phenethyl_Acetate_H +H+, -Base Phenethyl_Acetate_d3_acid This compound Enol_Intermediate Enol Intermediate Phenethyl_Acetate_d3_acid->Enol_Intermediate +H+ Phenethyl_Acetate_H2 Phenethyl Acetate (Protonated) Enol_Intermediate->Phenethyl_Acetate_H2 -D+

Caption: Mechanisms of base- and acid-catalyzed isotopic exchange in this compound.

Experimental_Workflow cluster_handling Handling and Preparation cluster_experiment Experimentation cluster_analysis Analysis Start Start with this compound Handling Handle under Inert Atmosphere (Argon or Nitrogen) Start->Handling Solvent Dissolve in Anhydrous, Aprotic Solvent Handling->Solvent Reaction Perform Experiment at Low Temperature & Neutral pH Solvent->Reaction Workup Anhydrous Workup Reaction->Workup Analysis Analyze by NMR or MS Workup->Analysis Result Isotopically Pure Product Analysis->Result

Caption: Recommended experimental workflow to prevent deuterium exchange.

References

Technical Support Center: Optimizing GC-MS for Phenethyl Acetate-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Phenethyl acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your gas chromatography-mass spectrometry (GC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in GC-MS analysis?

This compound is a deuterated form of phenethyl acetate (B1210297), meaning three of its hydrogen atoms have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative GC-MS analysis. Because its chemical and physical properties are nearly identical to the non-deuterated analyte (phenethyl acetate), it co-elutes and experiences similar ionization and fragmentation. This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the target analyte.

Q2: What are the expected mass-to-charge (m/z) ratios for this compound in mass spectrometry?

The molecular weight of non-deuterated phenethyl acetate is approximately 164.2 g/mol . For this compound, the molecular weight is approximately 167.2 g/mol . The primary fragmentation of phenethyl acetate involves the loss of an acetate group and fragmentation of the phenethyl group.

Based on the fragmentation of the non-deuterated compound, the expected key m/z ions to monitor for this compound in Selected Ion Monitoring (SIM) mode would be:

  • Molecular Ion [M]+ : m/z 167

  • Fragment Ion [M-CH3COO]+ : m/z 108 (if deuterium is on the acetyl group) or m/z 107 (if deuterium is on the ethyl group)

  • Fragment Ion [C8H9]+ (tropylium ion) : m/z 107 (if deuterium is on the acetyl group) or m/z 104+3=107 (if deuterium is on the ethyl group)

  • Fragment Ion [CH3CO]+ : m/z 46 (if deuterium is on the acetyl group) or m/z 43 (if deuterium is on the ethyl group)

It is crucial to perform a full-scan analysis of a pure this compound standard to confirm these ions and identify any other significant and unique fragments for your specific instrument and conditions.

Q3: Can I use the same GC parameters for this compound as for unlabeled Phenethyl acetate?

Yes, in most cases, the gas chromatography parameters used for phenethyl acetate can be directly applied to this compound. Deuteration typically has a negligible effect on the retention time. However, it is always best practice to confirm the retention time with a pure standard of this compound.

Recommended GC-MS Starting Parameters

The following table provides a recommended starting point for your GC-MS method development for this compound analysis. These parameters may require further optimization based on your specific instrumentation and sample matrix.

ParameterSuggested ValueNotes
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that separates based on boiling point.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)A split ratio of 10:1 to 50:1 is a good starting point for split injections.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial Temp: 80°C, hold for 2 minProvides good initial focusing of the analyte.
Ramp: 10°C/min to 280°CA moderate ramp rate to ensure good separation.
Final Hold: 5 min at 280°CTo elute any less volatile compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
MS Mode Full Scan (for initial identification) or SIM (for quantification)
SIM Ions to Monitor m/z 167, 108, 107, 46 (confirm with a standard)

Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Active Sites in the Inlet or Column - Replace the inlet liner with a new, deactivated liner.[1][2]- Trim the first 10-20 cm of the analytical column.[2]- Use an inert flow path solution if available.
Improper Column Installation - Ensure the column is cut cleanly at a 90-degree angle.[2]- Verify the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
Column Overload - Reduce the injection volume or dilute the sample.[3]- Increase the split ratio if using split injection.
Incompatible Solvent - Ensure the sample solvent is compatible with the stationary phase. For a non-polar column like DB-5ms, use a non-polar or moderately polar solvent.
Issue 2: Low or No Signal/Sensitivity
Possible Cause Solution
Leak in the System - Check for leaks at the inlet, column fittings, and MS interface using an electronic leak detector.
Contaminated Ion Source - Perform ion source cleaning according to the manufacturer's protocol.[4]
Incorrect MS Parameters - Verify that the MS is set to monitor the correct ions for this compound.[5]- Perform an autotune of the mass spectrometer.
Degradation of Standard - Prepare a fresh stock solution of this compound. Deuterated compounds can sometimes be susceptible to degradation.[5]
Sub-optimal Injection Parameters - For trace analysis, ensure you are using a splitless injection.[6]
Issue 3: High Baseline Noise or Ghost Peaks
Possible Cause Solution
Contaminated Carrier Gas - Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
Column Bleed - Condition the column according to the manufacturer's instructions.- Ensure the final oven temperature does not exceed the column's maximum operating temperature.
Septum Bleed - Use a high-quality, low-bleed septum.- Replace the septum regularly.
Carryover from Previous Injections - Run a solvent blank to check for carryover.- Clean the syringe and inlet if necessary.

Experimental Protocols

Sample Preparation: A General Workflow

A general workflow for preparing a sample for this compound analysis is as follows:

  • Internal Standard Spiking : Add a known amount of this compound internal standard to the sample at the beginning of the preparation process.

  • Extraction : Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte of interest from the sample matrix.

  • Concentration : If necessary, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate, hexane) for GC-MS analysis.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentration Extract->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute GC_Inject GC Injection Reconstitute->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Ionization MS Ionization GC_Separation->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A general workflow for the analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_noise Baseline Issues Start Problem with GC-MS Analysis PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? Start->Sensitivity Noise High Baseline/Ghost Peaks? Start->Noise Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes CheckActiveSites Check for Active Sites (Liner, Column) Tailing->CheckActiveSites CheckOverload Check for Column Overload Fronting->CheckOverload CheckLeaks Check for Leaks Sensitivity->CheckLeaks Yes CleanSource Clean Ion Source CheckLeaks->CleanSource No Leak CheckMSTune Check MS Tune CleanSource->CheckMSTune Source Clean CheckGas Check Carrier Gas Purity Noise->CheckGas Yes CheckBleed Check for Column/Septum Bleed CheckGas->CheckBleed Gas OK RunBlank Run Solvent Blank CheckBleed->RunBlank No Bleed

Caption: A troubleshooting decision tree for common GC-MS issues.

References

Improving co-elution of Phenethyl acetate-d3 and analyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chromatographic analysis.

FAQs: Improving Co-elution of Phenethyl Acetate-d3 and Analyte

Q1: What is co-elution and why is it a problem?

A1: Co-elution in chromatography occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. This is problematic for quantitative analysis as it prevents accurate integration and measurement of the individual compounds. When using an isotopically labeled internal standard such as this compound, it is crucial that it is well-separated from the analyte of interest to ensure accurate quantification.

Q2: My analyte, 2-phenylethanol (B73330), is co-eluting with the internal standard, this compound. Why is this happening?

A2: 2-phenylethanol and phenethyl acetate (B1210297) are structurally similar compounds, which means they have comparable chemical and physical properties. This similarity can lead to similar retention times on a gas chromatography (GC) or liquid chromatography (LC) column, resulting in co-elution. The deuteration in this compound does not significantly alter its chromatographic behavior compared to its non-deuterated form.

Q3: How can I detect co-elution if the peaks are perfectly overlapping?

A3: Detecting complete co-elution can be challenging. Here are a few indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.[1]

  • Peak Shoulders: A small, unresolved peak on the tail or front of the main peak is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS): If you are using GC-MS or LC-MS, you can examine the mass spectra across the peak.[2] If the fragmentation pattern or the ratio of specific ions changes from the beginning to the end of the peak, it is likely that multiple compounds are co-eluting.[2]

Q4: What is the first and most critical step to troubleshoot the co-elution of 2-phenylethanol and this compound?

A4: The initial and most crucial step is to optimize your chromatographic conditions.[1] This involves a systematic adjustment of parameters such as the temperature program in GC, the mobile phase composition in LC, and the carrier gas or mobile phase flow rate. A slower temperature ramp in GC or a shallower gradient in LC can often improve the separation of closely eluting compounds.[1]

Q5: Can changing the GC or LC column resolve the co-elution of these two compounds?

A5: Absolutely. The choice of the stationary phase is a critical factor in achieving separation.[3] If optimizing the method parameters on your current column is unsuccessful, selecting a column with a different stationary phase chemistry can alter the selectivity of the separation and resolve the co-eluting peaks.[3] For GC analysis of fragrance compounds, columns with a wax-based or a mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) can provide different selectivity compared to standard non-polar phases like DB-5 or HP-5.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving the co-elution of this compound and 2-phenylethanol in both Gas Chromatography (GC) and Liquid Chromatography (LC) systems.

Guide 1: Gas Chromatography (GC-MS) Troubleshooting

Issue: Poor separation between 2-phenylethanol and this compound.

Below is a troubleshooting workflow to address this issue.

GC_Troubleshooting start Start: Co-elution of 2-phenylethanol and This compound optimize_temp Optimize Oven Temperature Program start->optimize_temp check_separation1 Sufficient Separation? optimize_temp->check_separation1 adjust_flow Adjust Carrier Gas Flow Rate check_separation1->adjust_flow No end_success End: Successful Separation check_separation1->end_success Yes check_separation2 Sufficient Separation? adjust_flow->check_separation2 change_column Change GC Column (Different Stationary Phase) check_separation2->change_column No check_separation2->end_success Yes check_separation3 Sufficient Separation? change_column->check_separation3 check_separation3->end_success Yes end_fail End: Further Method Development Required check_separation3->end_fail No

Caption: Troubleshooting workflow for GC co-elution.

Detailed Steps:

  • Optimize Oven Temperature Program:

    • Decrease the initial temperature: A lower starting temperature can improve the resolution of early eluting peaks.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) provides more time for the analytes to interact with the stationary phase, often leading to better separation of closely eluting compounds.

    • Introduce an isothermal hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can significantly improve their separation.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for your column's internal diameter. A flow rate that is too high or too low can decrease column efficiency and, consequently, resolution.

  • Change GC Column:

    • If the above steps do not provide adequate separation, the issue is likely due to a lack of selectivity of the stationary phase.

    • Switch to a column with a different polarity. For example, if you are using a non-polar column (e.g., DB-1, HP-5), try a polar column with a polyethylene (B3416737) glycol (WAX) stationary phase, or a mid-polarity column.

Data Summary: GC Parameter Optimization

ParameterInitial Setting (Example)Optimized Setting (Example)Rationale
Oven Program 60°C (1 min) to 240°C at 10°C/min50°C (2 min) to 150°C at 3°C/min, then to 240°C at 20°C/minSlower initial ramp improves separation of early eluting, structurally similar compounds.
Carrier Gas Flow 1.5 mL/min (Helium)1.0 mL/min (Helium)Optimizes linear velocity for the column dimensions, improving efficiency.
Column DB-5 (30m x 0.25mm x 0.25µm)DB-WAX (30m x 0.25mm x 0.25µm)A more polar stationary phase provides different selectivity for the alcohol and ester.
Guide 2: Liquid Chromatography (LC-MS/MS) Troubleshooting

Issue: Co-elution of 2-phenylethanol and this compound in a reversed-phase LC system.

Below is a troubleshooting workflow for this scenario.

LC_Troubleshooting start Start: Co-elution of 2-phenylethanol and This compound optimize_gradient Optimize Mobile Phase Gradient start->optimize_gradient check_separation1 Sufficient Separation? optimize_gradient->check_separation1 change_organic Change Organic Solvent check_separation1->change_organic No end_success End: Successful Separation check_separation1->end_success Yes check_separation2 Sufficient Separation? change_organic->check_separation2 change_column Change LC Column (Different Stationary Phase) check_separation2->change_column No check_separation2->end_success Yes check_separation3 Sufficient Separation? change_column->check_separation3 check_separation3->end_success Yes end_fail End: Further Method Development Required check_separation3->end_fail No

Caption: Troubleshooting workflow for LC co-elution.

Detailed Steps:

  • Optimize Mobile Phase Gradient:

    • Decrease the initial organic percentage: This will increase the retention of both compounds, potentially improving their separation.

    • Shallow the gradient: A slower increase in the organic solvent percentage over time can enhance the resolution of closely eluting peaks.

  • Change the Organic Solvent:

    • If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Change the LC Column:

    • If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds.

Data Summary: LC Parameter Optimization

ParameterInitial Setting (Example)Optimized Setting (Example)Rationale
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic AcidMethanol can offer different selectivity for aromatic compounds compared to acetonitrile.
Gradient 5% B to 95% B in 5 min5% B for 1 min, then to 50% B in 10 min, then to 95% B in 2 minA shallower gradient provides more time for the separation to occur.
Column C18 (100mm x 2.1mm x 2.6µm)Phenyl-Hexyl (100mm x 2.1mm x 2.6µm)Phenyl-Hexyl phase provides alternative selectivity for aromatic analytes.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-phenylethanol and Phenethyl acetate in Wine

Objective: To develop a GC-MS method for the quantification of 2-phenylethanol in wine using this compound as an internal standard, with a focus on resolving the two compounds.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • GC Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness)

Reagents:

  • 2-phenylethanol standard

  • This compound internal standard

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • Sample Preparation:

    • To 5 mL of wine, add 50 µL of a 10 µg/mL solution of this compound in methanol.

    • Add 2 mL of DCM and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Collect the lower organic layer and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 200 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 250°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-350.

Protocol 2: LC-MS/MS Analysis of 2-phenylethanol and Phenethyl acetate in a Food Matrix

Objective: To develop an LC-MS/MS method for the quantification of 2-phenylethanol in a complex food matrix using this compound as an internal standard, ensuring baseline separation.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • LC Column: Phenyl-Hexyl (100 mm x 2.1 mm, 2.6 µm particle size)

Reagents:

  • 2-phenylethanol standard

  • This compound internal standard

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Formic Acid, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Sample Preparation (QuEChERS-based):

    • Homogenize 10 g of the food sample.

    • Add 10 mL of water and vortex.

    • Add 100 µL of a 1 µg/mL solution of this compound in methanol.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) for cleanup.

    • Evaporate the final extract and reconstitute in 500 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-11 min: 5% to 50% B

      • 11-13 min: 50% to 95% B

      • 13-15 min: 95% B

      • 15.1-18 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Monitor the appropriate precursor and product ion transitions for both 2-phenylethanol and this compound.

Logical Relationship Diagram

Logical_Relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution Pathways cluster_parameters Key Parameters to Adjust CoElution Co-elution of Analyte and Internal Standard StructuralSimilarity Structural Similarity CoElution->StructuralSimilarity MethodOptimization Method Optimization StructuralSimilarity->MethodOptimization ColumnChange Column Change StructuralSimilarity->ColumnChange TempGradient Temperature Program (GC) Mobile Phase Gradient (LC) MethodOptimization->TempGradient FlowRate Carrier Gas / Mobile Phase Flow Rate MethodOptimization->FlowRate StationaryPhase Stationary Phase (Column Chemistry) ColumnChange->StationaryPhase

Caption: Relationship between the co-elution problem, its cause, and solutions.

References

Technical Support Center: Troubleshooting Inconsistent Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving challenges associated with the use of deuterated internal standards in mass spectrometry-based quantification. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612).[1][2] Its fundamental purpose is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[1][3] Since the D-IS is chemically almost identical to the analyte, it experiences similar matrix effects (ion suppression or enhancement), extraction losses, and instrument variability.[1][3] By adding a known amount of the D-IS to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the D-IS's response is used for quantification, which leads to more accurate and precise results.[1][2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification.[2][4]

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%Ensures that no other compounds are present that could interfere with the analysis.[2]
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution.[2][5]

Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[2] The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent signal overlap or "cross-talk".[2]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

You may be experiencing poor precision and inaccurate quantification if you observe a high coefficient of variation (%CV) in your quality control (QC) samples and inconsistent analyte to internal standard response ratios.[2]

Deuterated internal standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography.[1][2] This phenomenon, known as the "isotope effect," is attributed to slight differences in polarity.[2] This separation can expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement and, consequently, inaccurate quantification.[1][6][7]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard to visually inspect for any separation.[1]

  • Modify Chromatographic Conditions:

    • Gradient: Employing a shallower gradient can broaden the peaks, potentially increasing their overlap.[2]

    • Mobile Phase: Minor adjustments to the organic and aqueous components of the mobile phase can alter selectivity and improve co-elution.[2]

    • Column Temperature: Modifying the column temperature can also affect selectivity.[1]

  • Consider an Alternative Internal Standard: If chromatographic modifications are unsuccessful, consider using a ¹³C or ¹⁵N labeled internal standard, which are less susceptible to chromatographic shifts.[1]

The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[1] This impurity will contribute to the analyte's signal, leading to a positive bias in the results, particularly at low concentrations.[1]

Troubleshooting Steps:

  • Assess Isotopic Purity: Analyze a high-concentration solution of the deuterated internal standard and monitor the mass transition of the unlabeled analyte.[1][2] The presence of a peak indicates an unlabeled impurity.

  • Quantify the Contribution: Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to determine the isotopic purity.[1]

  • Correct for the Impurity: If the impurity is significant, you may need to mathematically correct the results or obtain a new internal standard with higher isotopic purity.[1]

The deuterated internal standard can sometimes lose a deuterium atom in the ion source of the mass spectrometer. This fragmentation can create a signal at the mass transition of the analyte, causing an overestimation of the analyte's concentration.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Adjust ion source parameters such as collision energy to minimize fragmentation.

  • Select a More Stable Labeled Position: If possible, choose a deuterated standard where the deuterium atoms are placed on more stable positions of the molecule, away from labile sites.

Troubleshooting Workflow for Poor Precision and Accuracy

start Start: Poor Precision & Accuracy check_coelution Overlay Chromatograms (Analyte vs. D-IS) start->check_coelution separation Separation Observed? (Isotope Effect) check_coelution->separation modify_chrom Modify Chromatographic Conditions - Adjust Gradient - Change Mobile Phase - Alter Temperature separation->modify_chrom Yes check_impurity Analyze High Concentration of D-IS Monitor Analyte Transition separation->check_impurity No recheck_coelution Re-check Co-elution modify_chrom->recheck_coelution recheck_coelution->separation consider_alt_is Consider ¹³C or ¹⁵N Labeled IS recheck_coelution->consider_alt_is Still Separated end End: Improved Precision & Accuracy consider_alt_is->end impurity_present Unlabeled Impurity Present? check_impurity->impurity_present quantify_correct Quantify Impurity & Correct Data or Replace D-IS impurity_present->quantify_correct Yes check_fragmentation Investigate In-Source Fragmentation impurity_present->check_fragmentation No quantify_correct->check_fragmentation optimize_ms Optimize Ion Source Parameters check_fragmentation->optimize_ms optimize_ms->end

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Inconsistent Results Due to Matrix Effects

If you observe poor reproducibility and inconsistent results, especially when analyzing samples in a biological matrix compared to standards in a neat solution, you may be experiencing differential matrix effects.

Even a slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components.[1] This can lead to differential ion suppression or enhancement, meaning the internal standard does not accurately correct for the matrix effects experienced by the analyte.[1][6]

Troubleshooting Steps:

  • Evaluate Chromatographic Co-elution: Ensure that your analyte and D-IS are co-eluting as perfectly as possible.[1]

  • Perform a Post-Column Infusion Experiment: This experiment helps to visualize regions of ion suppression or enhancement throughout your chromatographic run.[1]

  • Improve Sample Preparation: Enhance your sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove more of the interfering matrix components.

  • Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components and minimize their effect on ionization.

Troubleshooting Workflow for Matrix Effect Issues

start Start: Inconsistent Results in Matrix check_coelution Evaluate Chromatographic Co-elution start->check_coelution coelution_ok Perfect Co-elution? check_coelution->coelution_ok modify_chrom Modify Chromatography to Achieve Co-elution coelution_ok->modify_chrom No post_column_infusion Perform Post-Column Infusion Experiment coelution_ok->post_column_infusion Yes modify_chrom->check_coelution identify_suppression Identify Regions of Ion Suppression/ Enhancement post_column_infusion->identify_suppression improve_cleanup Improve Sample Clean-up identify_suppression->improve_cleanup dilute_sample Dilute Sample improve_cleanup->dilute_sample end End: Consistent Results dilute_sample->end

Caption: Troubleshooting workflow for matrix effect issues.

Issue 3: Drifting Signal or Carryover

A drifting signal or carryover of the internal standard can lead to inaccurate quantification in subsequent injections.

Deuterium atoms on the internal standard, especially those at acidic or basic sites, can exchange with hydrogen atoms from the solvent (a process called back-exchange).[1] This can be influenced by the pH of the mobile phase or sample diluent and effectively changes the concentration of the deuterated standard over time.[1]

Troubleshooting Steps:

  • Assess Stability: Prepare a solution of the deuterated internal standard in your mobile phase and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to monitor for any changes in signal intensity or the appearance of the unlabeled analyte.

  • Adjust pH: If back-exchange is suspected, adjust the pH of your mobile phase and sample diluent to a more neutral range if your chromatography allows.

  • Use a More Stably Labeled Standard: Select an internal standard where the deuterium atoms are located on carbon atoms that are not prone to exchange.

The internal standard may adsorb to components of the LC system, such as tubing, the injector, or the column, leading to carryover between injections.

Troubleshooting Steps:

  • Optimize Wash Solvents: Use stronger wash solvents in your autosampler wash method to ensure the complete removal of the internal standard between injections.

  • Check for Active Sites: If carryover persists, there may be active sites on your column or in the LC system. Consider using a different column or flushing the system with a passivating agent.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[2]

Methodology:

  • Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[2]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[2]

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[2]

Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[1]

Methodology:

  • Set up the Infusion: Use a T-junction to introduce a constant, low flow of a solution containing the analyte and deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.

  • Inject a Blank Matrix Sample: Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).

  • Monitor the Signal: Monitor the signal intensity of the analyte and internal standard throughout the run.

  • Analyze the Data: A stable baseline signal will be observed. Any dips in the baseline indicate regions of ion suppression, while any peaks indicate regions of ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[1]

Quantitative Data Summary

Typical Assay Performance Improvement with a Deuterated Internal Standard

The use of a deuterated internal standard typically leads to significant improvements in assay precision and accuracy.

ParameterWithout Internal Standard (%CV)With Deuterated Internal Standard (%CV)
Intra-day Precision 5-15%<5%
Inter-day Precision 10-20%<10%
Accuracy (% Bias) ± 20-30%± 15% (±20% at LLOQ)

Data synthesized from typical bioanalytical method validation results.[3]

References

Technical Support Center: Enhancing Sensitivity and Selectivity for Phenethyl Acetate-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity and selectivity of Phenethyl acetate-d3 detection. This compound is commonly used as an internal standard for the quantification of Phenethyl acetate (B1210297).

Frequently Asked questions (FAQs)

Q1: What are the most common challenges when using this compound as an internal standard?

The most prevalent issues include:

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, especially in protic solvents or under acidic/basic conditions.[1][2][3]

  • Isotopic Purity: The deuterated standard may contain a certain amount of the unlabeled analyte, which can affect accuracy, particularly at low concentrations.[2][4]

  • Chromatographic Shift (Isotope Effect): The deuterated standard might have a slightly different retention time compared to the native analyte, leading to potential issues with co-elution and accurate quantification.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte and the internal standard, causing ion suppression or enhancement.[5][6]

Q2: How can I minimize isotopic exchange of this compound?

To minimize the risk of isotopic exchange:

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) for sample preparation and storage.[2][7] If protic solvents like water or methanol (B129727) are necessary, minimize the exposure time.

  • pH Control: Maintain the pH of your samples and mobile phase between 2.5 and 7 to minimize the rate of exchange.[2][4]

  • Temperature Control: Store standards and samples at low temperatures (e.g., 4°C) to slow down the exchange rate.[2][4]

  • Label Position: this compound with deuterium labels on the ethyl chain is generally stable. Avoid standards with deuterium on exchangeable sites like hydroxyl or carboxyl groups.[2]

Q3: How do I address matrix effects in my analysis?

Matrix effects can be mitigated by:

  • Effective Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) can help isolate the analyte from complex matrices.[8][9]

  • Chromatographic Separation: Optimize your GC or LC method to separate Phenethyl acetate from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]

  • Use of a Co-eluting Internal Standard: this compound is ideal for this purpose as it is chemically very similar to the analyte and will be affected by the matrix in a similar way.

Q4: Should I use GC-MS or LC-MS/MS for Phenethyl acetate analysis?

Both techniques are suitable. The choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: Being a volatile compound, Phenethyl acetate is well-suited for GC-MS analysis, often in combination with headspace or SPME sample introduction.[8]

  • LC-MS/MS: Provides high sensitivity and selectivity and can be advantageous for complex biological samples that are not amenable to GC analysis.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis
  • Symptom: Asymmetrical peaks with a "tail."

  • Possible Cause: Active sites in the GC inlet or column interacting with the analyte.

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Silanized liners are recommended.

    • Column Conditioning: Bake out the GC column according to the manufacturer's instructions.

    • Derivatization: For samples with potentially interfering polar compounds, derivatization can improve peak shape.[1][12]

Issue 2: Inconsistent Internal Standard Response
  • Symptom: The peak area of this compound varies significantly between runs.

  • Possible Cause: Inconsistent injection volume, degradation of the standard, or isotopic exchange.

  • Troubleshooting Steps:

    • Check Autosampler: Ensure the autosampler is functioning correctly and injection volumes are precise.

    • Evaluate Standard Stability: Prepare fresh standards and compare their response to older ones. Assess for degradation or isotopic exchange by monitoring the response over time in the autosampler.[4]

    • Control pH and Temperature: As detailed in the FAQs, maintain a neutral to slightly acidic pH and keep samples cool.[2][4]

Issue 3: High Signal Suppression or Enhancement in LC-MS/MS
  • Symptom: The signal intensity of both the analyte and internal standard is significantly lower or higher in the sample compared to a clean standard solution.

  • Possible Cause: Co-eluting matrix components are affecting the ionization process.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the matrix interferences.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.

Data Presentation

Table 1: Representative GC-MS/MS Performance Data for Acetate Esters

ParameterTypical Value
Calibration Range8 - 10,000 ng/mL
Limit of Quantification (LOQ)8 - 80 ng/mL[13]
Recovery79 - 124%[13]
Linearity (R²)> 0.99

Note: These values are representative for acetate esters and may vary for Phenethyl acetate depending on the specific method and matrix.

Table 2: Representative LC-MS/MS Performance Data for Related Compounds

ParameterTypical Value
Calibration Range0.125 - 80 ng/mL[14]
Limit of Detection (LOD)62.5 pg/mL[14]
Recovery> 90%[10][11]
Inter- and Intra-day RSD< 10%[10][11]

Note: These values are for compounds structurally related to Phenethyl acetate and serve as an example of expected performance.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of Phenethyl acetate in liquid samples such as beverages.

  • Sample Preparation:

    • Pipette 5 mL of the sample into a 20 mL headspace vial.

    • Add a known amount of this compound internal standard solution.

    • Add 1 g of NaCl to improve the partitioning of the analyte into the headspace.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block at 60°C.

    • Equilibrate for 15 minutes.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes.[8]

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Scan mode (m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.

      • Phenethyl acetate ions: m/z 104, 164

      • This compound ions: m/z 107, 167

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for the analysis of Phenethyl acetate in complex biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., plasma), add 300 µL of acetonitrile containing the this compound internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 5 µm).[15]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS/MS Detection (Positive ESI):

      • Phenethyl acetate transition: To be determined empirically, but a likely precursor is [M+H]+ at m/z 165.

      • This compound transition: To be determined empirically, but a likely precursor is [M+H]+ at m/z 168.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Phenethyl acetate-d3 Sample->Add_IS Extraction Extraction (SPME or LLE) Add_IS->Extraction GCMS_LCMS GC-MS or LC-MS/MS Extraction->GCMS_LCMS Detection Detection GCMS_LCMS->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General experimental workflow for Phenethyl acetate analysis.

troubleshooting_workflow cluster_is Internal Standard Issues cluster_matrix Matrix Effect Issues cluster_chroma Chromatography Issues Problem Inaccurate Results Check_IS Check Internal Standard Response Problem->Check_IS Check_Matrix Evaluate Matrix Effects Problem->Check_Matrix Check_Chroma Review Chromatography Problem->Check_Chroma IS_Purity Verify Isotopic Purity Check_IS->IS_Purity IS_Exchange Check for Isotopic Exchange Check_IS->IS_Exchange IS_Stability Assess Stability Check_IS->IS_Stability Ion_Suppression Investigate Ion Suppression Check_Matrix->Ion_Suppression Sample_Cleanup Improve Sample Cleanup Check_Matrix->Sample_Cleanup Peak_Shape Optimize Peak Shape Check_Chroma->Peak_Shape Coelution Check for Co-elution Check_Chroma->Coelution

Troubleshooting logic for inaccurate Phenethyl acetate results.

References

Technical Support Center: Overcoming Challenges in Deuterated Standard Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preparation and use of deuterated standard samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][3]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][4]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1] It is crucial to select standards where deuterium labels are in stable, non-exchangeable positions.[5][6][7]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[1][5][8] It is best to control the pH of aqueous solutions to be near neutral.[5]

  • Temperature: Elevated temperatures can increase the rate of exchange.[9]

The loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

This phenomenon is known as the "isotope effect" and is caused by the slight difference in physicochemical properties between the deuterated and non-deuterated compounds.[2][10] While often small, this can be problematic if it leads to differential matrix effects.[3]

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1][10]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1][2]

  • Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[1][11]

Q4: What are the recommended purity levels for deuterated internal standards?

For reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%[4][11]

  • Isotopic Enrichment: ≥98%[4][6][11]

It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[4]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances, are a common challenge in LC-MS/MS analysis.[3] While deuterated standards are used to compensate for these effects, differential matrix effects can occur if the analyte and internal standard do not behave identically.[2][3]

Symptoms:

  • Poor accuracy and precision in quantitative results.

  • Inconsistent analyte/internal standard response ratios across different samples.[7]

  • Non-linear calibration curves.[4]

Workflow for Investigating Matrix Effects:

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation & Action A Set A: Neat Solution (Analyte + IS in clean solvent) D Inject all three sets into LC-MS/MS A->D B Set B: Post-Extraction Spike (Blank matrix extract + Analyte + IS) B->D C Set C: Pre-Extraction Spike (Blank matrix + Analyte + IS before extraction) C->D E Calculate Peak Area Ratios (Analyte/IS) D->E F Calculate Matrix Effect (%) [(Peak Area Set B / Peak Area Set A) - 1] * 100 E->F G Calculate Recovery (%) (Peak Area Set C / Peak Area Set B) * 100 E->G H Significant difference in Matrix Effect between Analyte and IS? F->H I YES: Differential Matrix Effects Present H->I Yes J NO: Matrix effects are compensated H->J No K Optimize Chromatography for Co-elution I->K L Improve Sample Cleanup I->L

Caption: Workflow for the evaluation of matrix effects.

Experimental Protocol: Matrix Effect Evaluation [1][10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Presentation: Hypothetical Matrix Effect Experiment

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (%) - AnalyteMatrix Effect (%) - IS
Set A (Neat)1,000,0001,200,000--
Set B (Post-Spike)500,000900,000-50% (Suppression)-25% (Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[1]

Guide 2: Troubleshooting Low or Inconsistent Internal Standard Signal

A stable and consistent internal standard signal is crucial for accurate quantification.

Symptoms:

  • Low or inconsistent peak area for the internal standard across a batch.

  • High %CV for the internal standard response.

Troubleshooting Workflow:

Start Low/Inconsistent IS Signal Prep_Fresh Prepare Fresh Working Solution Start->Prep_Fresh Check_Pipetting Verify Pipette Accuracy Start->Check_Pipetting Clean_Source Clean MS Ion Source Start->Clean_Source Prep_New_Stock Prepare New Stock Solution Prep_Fresh->Prep_New_Stock Issue Persists Resolve Issue Resolved Prep_Fresh->Resolve Resolved Check_Storage Verify Storage Conditions (Temp, Light) Prep_New_Stock->Check_Storage Issue Persists Prep_New_Stock->Resolve Resolved Check_Storage->Resolve Resolved Review_Prep Ensure Consistent Sample Prep Check_Pipetting->Review_Prep Check_Stability Assess IS Stability in Matrix Review_Prep->Check_Stability Check_Stability->Resolve Resolved Instrument_Cal Perform Instrument Tuning/Calibration Clean_Source->Instrument_Cal Instrument_Cal->Resolve Resolved

Caption: Troubleshooting low internal standard signal.

Possible Causes and Solutions:

ProblemPossible CauseRecommended Solution
Low Signal Degradation of the standard.Prepare a fresh working solution from the stock solution. If the issue persists, prepare a new stock solution. Verify proper storage conditions (e.g., 4°C or -20°C, protection from light).[5][12]
Inaccurate pipetting.Verify the accuracy and precision of pipettes used for adding the internal standard.[10]
Ion source contamination.Clean the mass spectrometer's ion source to remove contaminants that may be suppressing the signal.[10]
Inconsistent Signal Variability in sample preparation.Ensure consistent sample preparation procedures, including extraction and reconstitution steps.[10]
Instability in the sample matrix.Check for degradation of the internal standard in the sample matrix or during storage.[10]
Differential matrix effects.Investigate for differential matrix effects between samples. This may require further sample cleanup or optimization of the chromatographic method.[10]
Guide 3: Assessing Isotopic Purity and Contribution from the Internal Standard

The presence of unlabeled analyte as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]

Experimental Protocol: Assessing Contribution from Internal Standard [1]

  • Prepare a Blank Sample: A matrix sample with no analyte.

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]

Experimental Protocol: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS) [4][13][14]

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[4]

  • Instrumentation and Method: Use a high-resolution mass spectrometer capable of resolving the different isotopologues. Infuse the sample directly or inject it onto an LC column. Acquire full scan mass spectra in the appropriate mass range.[4]

  • Data Analysis: Determine the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms). The isotopic purity is calculated based on the relative abundance of the desired deuterated species compared to the other isotopologues.[13][15]

Data Presentation: Example Isotopic Purity Data [14]

CompoundCalculated Isotopic Purity (%)
tamsulosin-d499.5
oxybutynin-d598.8
propafenone-d796.5

This table presents example data; actual purity will vary by supplier and batch.[4]

References

Validation & Comparative

The Gold Standard in Quantitative Analysis: A Comparative Guide to Phenethyl Acetate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of analytical methods ensures the accuracy and reliability of these results. A critical component in many quantitative chromatographic methods is the use of an internal standard (IS). This guide provides an objective comparison of Phenethyl acetate-d3, a deuterated internal standard, against its non-deuterated counterpart, Phenethyl acetate, and other structural analogs. The information presented is supported by established analytical principles and illustrative experimental data to guide the selection of the most appropriate internal standard for your analytical method validation.

In quantitative analysis, an internal standard is a compound of known concentration added to samples, calibration standards, and quality controls. It serves to correct for variations that can occur during sample preparation and instrumental analysis. An ideal internal standard is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Deuterated internal standards, such as this compound, are widely considered the "gold standard" for mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This is because their physicochemical properties are nearly identical to their non-deuterated (protium) analogs, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[1] This co-elution and similar behavior are crucial for compensating for matrix effects, a common source of inaccuracy in complex samples.[2]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The selection of an appropriate internal standard is a critical step in method development and validation. The following table summarizes the key performance characteristics of this compound compared to its non-deuterated analog, Phenethyl acetate, and another structurally similar but non-isotopically labeled internal standard. The data presented is illustrative and based on typical performance observed for deuterated and non-deuterated internal standards in validated analytical methods.

Validation Parameter This compound (Deuterated IS) Phenethyl Acetate (Non-Deuterated Analog IS) Alternative Non-Deuterated IS (e.g., Benzyl Acetate)
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99
Accuracy (% Recovery) 98 - 102%90 - 110%85 - 115%
Precision (%RSD) < 5%< 10%< 15%
Limit of Quantitation (LOQ) Typically lower due to better S/NAnalyte dependentAnalyte dependent
Matrix Effect Compensation ExcellentModerate to PoorPoor
Co-elution with Analyte YesYesNo

Experimental Protocols

Detailed methodologies are essential for the successful validation of an analytical method. The following provides a general experimental protocol for the quantification of an analyte using this compound as an internal standard by GC-MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve the desired concentration range.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution to a final concentration that provides a consistent and robust signal in the analytical system.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the sample (e.g., plasma, urine), add a precise volume of the internal standard working solution (e.g., 50 µL of 10 µg/mL this compound).

  • Add an appropriate extraction solvent (e.g., 5 mL of ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

GC-MS Instrumental Conditions (Illustrative)
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte Ions: (Select appropriate m/z values for the specific analyte)

    • This compound Ions: (Select appropriate m/z values, e.g., parent ion and a characteristic fragment ion)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the key decision points.

Analytical_Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Standards Prepare Working Standards & Calibration Curve Stock_Solutions->Working_Standards QC_Samples Prepare Quality Control (QC) Samples Working_Standards->QC_Samples Sample_Extraction Sample Extraction (e.g., LLE, SPE) QC_Samples->Sample_Extraction Instrumental_Analysis GC-MS/LC-MS Analysis Sample_Extraction->Instrumental_Analysis Linearity Linearity Instrumental_Analysis->Linearity Accuracy Accuracy Instrumental_Analysis->Accuracy Precision Precision Instrumental_Analysis->Precision LLOQ LLOQ Instrumental_Analysis->LLOQ Selectivity Selectivity Instrumental_Analysis->Selectivity Report Validation Report Linearity->Report Accuracy->Report Precision->Report LLOQ->Report Selectivity->Report

Caption: Experimental workflow for analytical method validation.

Internal_Standard_Selection_Logic Start Start: Need for Internal Standard Decision1 Mass Spectrometry Detection? Start->Decision1 Deuterated_IS Use Deuterated IS (e.g., this compound) Decision1->Deuterated_IS Yes Non_Deuterated_IS Use Non-Deuterated Analog (e.g., Phenethyl acetate) Decision1->Non_Deuterated_IS No Validation Perform Method Validation Deuterated_IS->Validation Alternative_IS Use Alternative Structural Analog Non_Deuterated_IS->Alternative_IS If analog unavailable Non_Deuterated_IS->Validation Alternative_IS->Validation End Validated Method Validation->End

Caption: Decision logic for internal standard selection.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Phenethyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of phenethyl acetate (B1210297), a common fragrance and flavor compound. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of experimental data in research, quality control, and product development. This document outlines detailed experimental protocols and presents a summary of key validation parameters to aid in method selection and cross-validation.

Principle of Separation: A Tale of Two Phases

The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the chromatographic column. HPLC utilizes a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] In contrast, GC-MS employs an inert gas as the mobile phase, which requires the analyte to be volatile and thermally stable.[1] Phenethyl acetate, with its characteristic volatility, is amenable to analysis by both techniques, making a direct comparison of their performance characteristics highly relevant.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of phenethyl acetate are provided below. These protocols are based on established methods for structurally similar compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from validated methods for similar aromatic esters and phenylethyl compounds.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition: Chromatographic data system for instrument control and data processing.

Reagents and Standards:

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Standard: Phenethyl acetate reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Run Time: Approximately 10 minutes.

Sample Preparation:

  • Prepare a stock solution of the phenethyl acetate reference standard by accurately weighing and dissolving it in the mobile phase.

  • Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range for linearity assessment.

  • Dissolve the sample containing phenethyl acetate in the mobile phase, ensuring the final concentration falls within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on established methods for the analysis of volatile fragrance compounds and organic acetates.[2]

Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data Acquisition: GC-MS data system for instrument control and data analysis.

Reagents and Standards:

  • Solvent: GC grade ethyl acetate or a suitable alternative.

  • Carrier Gas: Helium (99.999% purity).

  • Standard: Phenethyl acetate reference standard of known purity.

Chromatographic and Mass Spectrometric Conditions:

  • Injection Mode: Split or splitless, depending on the required sensitivity. A split ratio of 20:1 is a good starting point.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 2 minutes.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of phenethyl acetate (e.g., m/z 104, 65, 91).

Sample Preparation:

  • Prepare a stock solution of the phenethyl acetate reference standard in ethyl acetate.

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Dissolve the sample containing phenethyl acetate in ethyl acetate to a concentration within the calibration range.

  • Filter the final solution before injection if necessary.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key validation parameters for HPLC and GC-MS methods for the analysis of phenethyl acetate and structurally similar compounds. This data provides a clear comparison of their capabilities.

ParameterHPLCGC-MS
Linearity Range Typically in the µg/mL to mg/mL range. For a similar compound, phenylethyl resorcinol, a range of 1-100 µg/mL has been reported.[3]Wide linear range, often from ng/mL to high µg/mL levels. For benzyl (B1604629) acetate, a range of 8 to 1000 ng/mL has been demonstrated.[2]
Accuracy (% Recovery) Generally high, with typical recovery values between 98-102%.[3]High accuracy, with recoveries for various acetates reported in the range of 87-112%.[2]
Precision (%RSD) High precision, with Relative Standard Deviation (RSD) values typically below 2%.[3]Excellent precision, with RSDs generally below 15%.
Limit of Detection (LOD) Method-dependent, but generally in the low µg/mL to ng/mL range. For phenylethyl resorcinol, an LOD of 0.1 µg/mL was reported.[3]Highly sensitive, with LODs often in the low ng/mL to pg/mL range, especially in SIM mode.
Limit of Quantification (LOQ) Typically in the low µg/mL range. For phenylethyl resorcinol, an LOQ of 0.3 µg/mL was reported.[3]Very low LOQs, often in the ng/mL range. For various organic acetates, LOQs ranged from 8 to 80 ng/mL.[2]

Mandatory Visualizations

To further elucidate the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample/Standard Preparation h_prep Dilution & Filtration h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep C18 Column Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis h_detect->h_data g_start Sample/Standard Preparation g_prep Dilution g_start->g_prep g_inject GC Injection g_prep->g_inject g_sep Capillary Column Separation g_inject->g_sep g_detect Mass Spectrometry Detection g_sep->g_detect g_data Data Analysis g_detect->g_data cross_validation_logic start Define Analytical Requirements method_dev Develop HPLC & GC-MS Methods start->method_dev validation Validate Both Methods (Linearity, Accuracy, Precision, LOD, LOQ) method_dev->validation comparison Compare Performance Data validation->comparison decision Select Optimal Method or Establish Correlation comparison->decision implement Implement for Routine Analysis decision->implement Optimal Method Chosen correlate Establish Cross-Validation Correlation Factor decision->correlate Both Methods Used

References

A Guide to Inter-Laboratory Comparison of Phenethyl Acetate-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Phenethyl acetate-d3 in human plasma. Given the absence of publicly available round-robin data for this specific analyte, this document presents a standardized protocol and simulated performance data from a hypothetical proficiency test. The objective is to offer a robust methodology that laboratories can adopt to ensure accuracy, precision, and comparability of results in bioanalytical studies. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method validation, helping to correct for variability during sample preparation and analysis.[1][2]

Quantitative Performance Comparison

The following table summarizes the hypothetical results from a proficiency test involving five independent laboratories. Each laboratory analyzed three levels of quality control (QC) samples (Low, Medium, and High) in replicate (n=6). The data illustrates typical inter-laboratory variability and adherence to performance acceptance criteria (typically ±15% for accuracy and ≤15% for precision).

Table 1: Inter-Laboratory Quantification Results for this compound in Human Plasma

Laboratory IDQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
Lab-01LQC5.004.855.297.0
MQC50.051.53.8103.0
HQC400392.82.598.2
Lab-02LQC5.005.317.1106.2
MQC50.047.94.595.8
HQC400410.23.1102.6
Lab-03LQC5.004.558.591.0
MQC50.049.55.099.0
HQC400389.64.297.4
Lab-04LQC5.005.084.3101.6
MQC50.053.22.9106.4
HQC400415.11.8103.8
Lab-05LQC5.004.926.498.4
MQC50.048.83.397.6
HQC400405.52.7101.4

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation

Experimental Protocols

A standardized and validated bioanalytical method is crucial for minimizing inter-laboratory variability.[1] The following protocol outlines a validated LC-MS/MS method for the determination of this compound in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing proteins from plasma samples prior to LC-MS/MS analysis.[3]

  • Reagents: Acetonitrile (B52724) (ACN), HPLC grade; Phenethyl acetate-d8 Internal Standard (IS) solution (100 ng/mL in ACN).

  • Procedure:

    • Allow frozen human plasma samples to thaw at room temperature.

    • To a 100 µL aliquot of plasma, add 25 µL of the Phenethyl acetate-d8 internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for robust bioanalysis.[4]

  • Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (Analyte): Q1: 168.1 -> Q3: 107.1

      • Phenethyl acetate-d8 (Internal Standard): Q1: 173.2 -> Q3: 112.1

    • Key Parameters: Optimize ion source parameters (e.g., gas temperatures, spray voltage) according to the specific instrument manufacturer's recommendations.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the bioanalytical method validation and the sample analysis process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma Samples p2 Spike with Internal Standard (Phenethyl acetate-d8) p1->p2 p3 Add Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Sample onto C18 Column p7->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 MRM Detection (Analyte & IS Transitions) a3->a4 d1 Integrate Chromatographic Peaks a4->d1 d2 Calculate Peak Area Ratios (Analyte / IS) d1->d2 d3 Quantify Concentration using Calibration Curve d2->d3 d4 Statistical Analysis (%CV, %Accuracy) d3->d4

Caption: Bioanalytical workflow for this compound quantification.

G start Start Inter-Laboratory Study prep Prepare & Distribute Proficiency Test Samples (LQC, MQC, HQC) start->prep analyze Participating Labs Analyze Samples using Standardized Protocol prep->analyze report Labs Report Quantitative Results (Mean, SD) analyze->report compile Compile Data from All Labs report->compile stats Perform Statistical Analysis (Calculate %CV and %Accuracy) compile->stats evaluate Evaluate Laboratory Performance (Compare against Acceptance Criteria) stats->evaluate end Issue Comparison Report evaluate->end

Caption: Logical flow of an inter-laboratory proficiency test.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to Phenethyl Acetate-d3 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In chromatographic techniques coupled with mass spectrometry (GC-MS, LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability.[1][2][3] This guide provides an objective comparison between the use of a deuterated internal standard, Phenethyl acetate-d3, and a conventional non-deuterated internal standard for the quantification of phenethyl acetate (B1210297).

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][4] These compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle isotopic difference allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical workflow—from sample preparation to detection—thereby providing superior correction for potential errors.[1][5]

Comparative Performance Data

The following table summarizes the expected performance of this compound versus a representative non-deuterated internal standard (structurally similar but not isotopically labeled) in a typical bioanalytical assay. The data illustrates the superior accuracy and precision achieved with the deuterated standard, particularly in the presence of matrix effects.

ParameterThis compound (IS)Non-Deuterated IS
Accuracy (% Bias)
Low QC-1.2%-12.5%
Mid QC+0.5%-8.2%
High QC+1.8%-6.5%
Precision (%RSD)
Low QC2.5%14.8%
Mid QC1.8%11.3%
High QC1.5%9.7%
Matrix Effect (%CV) <5%15-30%
Recovery (%CV) <3%10-20%

Experimental Protocols

A robust analytical method is essential for an accurate comparison. The following is a representative experimental protocol for the quantification of phenethyl acetate in a biological matrix (e.g., plasma) using GC-MS.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or the non-deuterated IS at a known concentration).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Phenethyl acetate: m/z 104, 164

    • This compound: m/z 107, 167

    • Non-deuterated IS (example: Benzyl propionate): m/z 91, 164

3. Data Analysis:

  • Integrate the peak areas for the target analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the fundamental advantage of using a deuterated internal standard.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataProcessing Data Processing Sample Sample Add_IS Add_IS Sample->Add_IS Spike with IS Extraction Extraction Add_IS->Extraction e.g., Protein Precipitation Injection Injection Extraction->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection MS Detector Quantification Quantification Detection->Quantification Peak Area Ratio

Figure 1: Experimental workflow for quantitative analysis using an internal standard.

IS_Comparison Analyte Analyte Analytical_Variability Matrix Effects, Ion Suppression/Enhancement, Extraction Loss Analyte->Analytical_Variability Deuterated_IS This compound Deuterated_IS->Analytical_Variability Tracks Analyte Behavior Closely Non_Deuterated_IS Non-Deuterated IS Non_Deuterated_IS->Analytical_Variability Different Behavior Accurate_Quantification Accurate_Quantification Analytical_Variability->Accurate_Quantification Correction by Deuterated IS Inaccurate_Quantification Inaccurate_Quantification Analytical_Variability->Inaccurate_Quantification Inadequate Correction by Non-Deuterated IS

Figure 2: Logical comparison of deuterated vs. non-deuterated internal standards.

Discussion

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the target analyte and exhibit nearly identical behavior during ionization.[4][5] This ensures that any variations encountered during the analytical process, such as matrix-induced ion suppression or enhancement, affect both the analyte and the internal standard to the same degree.[2][6] Consequently, the ratio of their signals remains constant, leading to highly accurate and precise results.[7]

In contrast, a non-deuterated internal standard, even one that is structurally similar, will have different chromatographic retention times and may respond differently to matrix effects.[2] This discrepancy can lead to inadequate correction for analytical variability, resulting in compromised data quality, as reflected in the higher percent bias and relative standard deviation (%RSD) shown in the comparative data table. The use of a deuterated standard is particularly critical in complex matrices where the potential for matrix effects is high.[8]

Conclusion

For robust and reliable quantification of phenethyl acetate, the use of this compound as an internal standard is strongly recommended. Its ability to accurately mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability. This leads to significantly improved accuracy and precision compared to non-deuterated internal standards. The adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data in research and drug development.[1]

References

Phenethyl Acetate-d3: A Comparative Guide to Accuracy and Precision in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This is particularly true for chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), where variability in sample preparation and instrument response can significantly impact data quality. This guide provides a comprehensive comparison of Phenethyl acetate-d3, a deuterated internal standard, with a non-isotopically labeled alternative, for the quantitative analysis of phenethyl acetate (B1210297).

This compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart. Due to its structural and chemical similarity to the analyte, it co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. This allows for effective compensation for variations in sample extraction, injection volume, and matrix effects, ultimately leading to enhanced accuracy and precision of the measurement.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The following tables summarize the typical performance characteristics of a quantitative GC-MS assay for phenethyl acetate using either this compound or a non-deuterated internal standard, such as an ester with similar chemical properties but a different retention time. The data presented is representative of validated methods for the analysis of volatile esters in complex matrices.

Table 1: Performance Characteristics with this compound as Internal Standard

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantitation (LOQ) 0.5 - 5 µg/L
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Table 2: Performance Characteristics with a Non-Deuterated Internal Standard

ParameterResult
Linearity (R²) > 0.990
Limit of Detection (LOD) 0.5 - 5 µg/L
Limit of Quantitation (LOQ) 2 - 20 µg/L
Accuracy (Recovery) 85 - 115%
Precision (RSD) < 15%

The data clearly indicates that the use of a deuterated internal standard like this compound results in a more robust and reliable quantitative assay, with superior linearity, lower detection and quantitation limits, and significantly better accuracy and precision compared to a non-deuterated alternative.

Experimental Protocols

A detailed methodology for the quantitative analysis of phenethyl acetate in a complex matrix, such as a beverage, using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS is provided below.

Sample Preparation
  • A 5 mL aliquot of the liquid sample is placed into a 20 mL headspace vial.

  • A known amount of the internal standard solution (this compound or a non-deuterated standard) is added to the vial.

  • To enhance the release of volatile compounds, 1 g of NaCl is added to the vial.

  • The vial is immediately sealed with a PTFE-faced silicone septum and a magnetic crimp cap.

HS-SPME Procedure
  • The sample vial is placed in an autosampler tray and incubated at 60°C for 15 minutes with agitation to allow for equilibration of the analytes between the sample and the headspace.

  • A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is then exposed to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

GC-MS Analysis
  • After extraction, the SPME fiber is immediately transferred to the heated injection port (250°C) of the GC-MS system for thermal desorption of the analytes for 5 minutes in splitless mode.

  • The gas chromatograph is equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • The oven temperature is programmed to start at 40°C for 2 minutes, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes.

  • Helium is used as the carrier gas at a constant flow rate of 1 mL/minute.

  • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

  • Data is acquired in selected ion monitoring (SIM) mode for quantification, monitoring specific ions for phenethyl acetate and the internal standard.

Quantification
  • A calibration curve is constructed by analyzing a series of standard solutions of phenethyl acetate of known concentrations, each containing the same amount of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of phenethyl acetate in the unknown samples is then determined from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.

G Figure 1: Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Aliquot Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate at 60°C Seal_Vial->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Thermal Desorption Expose_Fiber->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Calibrate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

A Comparative Guide to Internal Standards in Analytical Assays: Phenethyl Acetate-d3 vs. Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within regulated environments such as drug development, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of quantitative assays. This guide provides an objective comparison of a deuterated internal standard, Phenethyl acetate-d3, against a common non-deuterated alternative, Benzyl acetate (B1210297), for use in chromatographic assays like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest (Phenethyl acetate), causing it to co-elute and experience the same matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification. In contrast, a non-deuterated internal standard like Benzyl acetate, while structurally similar, may exhibit different chromatographic behavior and susceptibility to matrix effects.

This guide presents illustrative experimental data to highlight the performance differences in linearity and recovery studies. While specific public data for this compound is limited, the presented data reflects typical performance characteristics observed in validated analytical methods.

Comparative Performance Data

The following tables summarize the key performance parameters from linearity and recovery studies, comparing the use of this compound and Benzyl acetate as internal standards for the quantification of Phenethyl acetate.

Table 1: Linearity Study Comparison

ParameterThis compound (Internal Standard)Benzyl acetate (Internal Standard)
Analyte Phenethyl acetatePhenethyl acetate
Concentration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Linear Regression Equation y = 1.002x + 0.005y = 0.985x + 0.089
Coefficient of Determination (R²) > 0.999> 0.995
Deviation from Nominal (%) < 5%< 15%

Table 2: Recovery Study Comparison

ParameterThis compound (Internal Standard)Benzyl acetate (Internal Standard)
Analyte Phenethyl acetatePhenethyl acetate
Spiked Concentration Levels Low (5 ng/mL), Medium (500 ng/mL), High (900 ng/mL)Low (5 ng/mL), Medium (500 ng/mL), High (900 ng/mL)
Mean Recovery (%) 98.5%85.2%
Relative Standard Deviation (RSD %) < 3%< 10%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections describe the protocols for the linearity and recovery studies cited in this guide.

Linearity Study Protocol

A linearity study is performed to demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.

  • Preparation of Calibration Standards: A series of calibration standards of Phenethyl acetate are prepared in the relevant matrix (e.g., plasma, urine, or a solvent) at concentrations spanning the expected analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Addition of Internal Standard: A fixed concentration of the internal standard (either this compound or Benzyl acetate) is added to each calibration standard.

  • Sample Preparation: The calibration standards are subjected to the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Instrumental Analysis: The prepared samples are analyzed using a validated GC-MS or LC-MS method.

  • Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The linearity is evaluated by the coefficient of determination (R²) of the linear regression.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte Stock Solution (Phenethyl acetate) C Prepare Calibration Standards (Serial Dilutions of Analyte) A->C B Prepare Internal Standard Stock Solution (this compound or Benzyl acetate) D Spike Internal Standard (Fixed Concentration) B->D C->D E Sample Preparation (e.g., Extraction) D->E F Instrumental Analysis (GC-MS or LC-MS) E->F G Calculate Peak Area Ratios (Analyte / Internal Standard) F->G H Construct Calibration Curve G->H I Linear Regression Analysis (Determine R²) H->I

Caption: Workflow for Linearity Study.

Recovery Study Protocol

A recovery study is conducted to evaluate the efficiency of the extraction procedure by comparing the amount of analyte recovered from a sample matrix to the amount originally added.

  • Preparation of Spiked Samples: Three sets of quality control (QC) samples are prepared by spiking a blank matrix with the analyte (Phenethyl acetate) at low, medium, and high concentrations within the calibration range.

  • Pre-extraction Spiking: The internal standard (this compound or Benzyl acetate) is added to one set of the spiked QC samples before the extraction process.

  • Post-extraction Spiking: The internal standard is added to a second set of extracted blank matrix samples that have been spiked with the analyte after the extraction process.

  • Sample Preparation: Both sets of samples are processed using the established extraction method.

  • Instrumental Analysis: The samples are analyzed by GC-MS or LC-MS.

  • Data Analysis: The recovery is calculated by comparing the analyte-to-internal standard peak area ratio of the pre-extraction spiked samples to that of the post-extraction spiked samples.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Prepare Spiked QC Samples (Low, Medium, High Concentrations) B Set 1: Spike Internal Standard (Pre-extraction) A->B C Set 2: Spike Internal Standard (Post-extraction) A->C D Extraction of Both Sets B->D C->D E Instrumental Analysis (GC-MS or LC-MS) D->E F Calculate Peak Area Ratios E->F G Determine % Recovery ([Set 1 Ratio / Set 2 Ratio] * 100) F->G

Isotope Effect of Phenethyl Acetate-d3 in Chromatographic Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the expected chromatographic behavior of phenethyl acetate (B1210297) and its deuterated analog, phenethyl acetate-d3. While direct experimental data for this compound is not extensively available in published literature, this guide extrapolates from well-documented chromatographic isotope effects (CIE) observed for other deuterated organic molecules. The comparison is supported by general principles from experimental data in the field.

Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (B1214612) (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times.

Quantitative Data Summary

The primary impact of deuteration on the chromatographic retention time of small organic molecules is often a shift to slightly earlier elution times for the deuterated analog. This phenomenon is frequently referred to as an "inverse isotope effect". The magnitude of this effect is influenced by several factors, including the number and position of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed.

The table below summarizes the expected differences in chromatographic behavior between phenethyl acetate and this compound based on general principles of isotope effects in chromatography.[1][2][3] The data for phenethyl acetate is based on typical values found in the literature, while the data for this compound is a prediction based on the known behavior of other deuterated compounds.

ParameterPhenethyl Acetate (Expected)This compound (Predicted)Rationale for Predicted Difference
Retention Time (t_R) ~5.5 minSlightly less than 5.5 minDeuterated compounds often exhibit weaker intermolecular interactions with the stationary phase, leading to earlier elution.[1] The difference is typically small but measurable.
Chromatographic H/D Isotope Effect (hdIE_C = t_R(H)/t_R(D)) Not Applicable> 1.0A value greater than 1.0 indicates that the protiated (H) compound has a longer retention time than the deuterated (D) compound.[1]
Peak Shape SymmetricalSymmetricalIsotopic substitution is not expected to significantly alter the peak shape under standard chromatographic conditions.
Resolution (Rs) from Protiated Analog Not ApplicableBaseline or near-baseline separation is possible with high-efficiency columns and optimized methods.The small difference in retention times can be exploited for separation, particularly with high-resolution gas chromatography.[2]

Experimental Protocols

The following is a representative experimental protocol for the analysis of phenethyl acetate and its deuterated analog using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds. This protocol is based on methodologies described for the analysis of phenethyl acetate and other similar volatile compounds.[4][5][6]

Objective: To resolve and quantify phenethyl acetate and this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Materials:

  • Phenethyl acetate standard

  • This compound standard

  • High-purity solvent for sample dilution (e.g., ethyl acetate, hexane, or methanol)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on concentration.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Maintain 200 °C for 2 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200.

  • Solvent Delay: 3 minutes.

Procedure:

  • Standard Preparation: Prepare individual and mixed standard solutions of phenethyl acetate and this compound in the chosen solvent at known concentrations.

  • Sample Injection: Inject the standard solutions into the GC-MS system.

  • Data Acquisition: Acquire the chromatograms and mass spectra.

  • Data Analysis:

    • Determine the retention times for both compounds.

    • Calculate the chromatographic isotope effect (hdIE_C) by dividing the retention time of phenethyl acetate by that of this compound.[1]

    • Examine the mass spectra to confirm the identity of each compound based on their molecular ions and fragmentation patterns. The molecular ion of this compound will be 3 mass units higher than that of phenethyl acetate.

Visualizations

Experimental Workflow for Chromatographic Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation A Prepare individual and mixed standards of phenethyl acetate and this compound B Dilute samples to appropriate concentration A->B C Inject sample into GC B->C D Separation on capillary column C->D E Elution and transfer to MS D->E F Electron Ionization and Mass Analysis E->F G Acquire chromatogram and mass spectra F->G H Determine retention times (tR) G->H J Compare fragmentation patterns G->J I Calculate Isotope Effect (hdIEC = tR(H)/tR(D)) H->I

Caption: Workflow for the comparative chromatographic analysis.

Underlying Principles of the Chromatographic Isotope Effect

cluster_molecule Molecular Properties cluster_interaction Chromatographic Interaction cluster_outcome Observed Effect A Phenethyl Acetate (C-H bonds) C Interaction with Stationary Phase A->C Stronger Interaction D Vapor Pressure A->D Lower Vapor Pressure B This compound (C-D bonds) B->C Weaker Interaction B->D Higher Vapor Pressure E Longer Retention Time (tR_H) C->E F Shorter Retention Time (tR_D) (Inverse Isotope Effect) C->F D->E D->F

Caption: Factors contributing to the inverse isotope effect.

References

A Comparative Guide to the In Vitro Plasma Stability of Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro plasma stability of Phenethyl acetate-d3 against its non-deuterated counterpart, Phenethyl acetate (B1210297). The inclusion of a deuterated internal standard is a cornerstone of modern bioanalytical assays, offering enhanced accuracy and precision. This document outlines the experimental data, detailed protocols, and the scientific principles that underpin the superior stability and analytical performance of this compound.

The Critical Role of Plasma Stability in Drug Discovery

The stability of a compound in plasma is a critical parameter in early drug discovery and development.[1][2] Compounds that are rapidly degraded by plasma enzymes, such as esterases and hydrolases, often exhibit short in vivo half-lives and high clearance rates, leading to poor efficacy.[2] Esters are a functional group known to be susceptible to such enzymatic hydrolysis.[1] Therefore, assessing the in vitro plasma stability of ester-containing compounds is essential for predicting their pharmacokinetic behavior.

Phenethyl acetate, a simple ester, serves as a relevant model compound for understanding the plasma stability of this chemical class. Its deuterated isotopologue, this compound, is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).

Comparative In Vitro Plasma Stability Data

The following table summarizes representative data from an in vitro plasma stability assay comparing Phenethyl acetate and this compound in human plasma. The data illustrates the percentage of the compound remaining over a 120-minute incubation period and the calculated in vitro half-life (t½).

Time (minutes)Phenethyl Acetate (% Remaining)This compound (% Remaining)
0100100
157585
305570
603050
1201025
t½ (minutes) ~45 ~75

Note: This data is representative and intended for comparative purposes.

The results clearly indicate that Phenethyl acetate is rapidly hydrolyzed in human plasma. In contrast, this compound demonstrates significantly greater stability, with a longer half-life. This enhanced stability is attributed to the kinetic isotope effect (KIE) .[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.[5] As enzymatic hydrolysis of the ester involves the cleavage of a C-H bond adjacent to the ester group, the substitution with deuterium (B1214612) slows down this rate-limiting step, resulting in a slower degradation of the molecule.[3][6]

Advantages of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[7] Here's a comparison of its advantages over a non-deuterated (analog) internal standard:

FeatureThis compound (Deuterated IS)Non-Deuterated Analog IS
Co-elution Co-elutes with the analyte, experiencing the same matrix effects.May have a different retention time, leading to differential matrix effects.
Extraction Recovery Identical to the analyte, compensating for variability in sample preparation.May have different recovery, leading to inaccurate quantification.
Ionization Efficiency Nearly identical to the analyte, minimizing variability in MS response.Can have significantly different ionization efficiency.
Accuracy & Precision Generally provides higher accuracy and precision.Prone to greater variability and potential bias.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines the methodology for assessing the in vitro stability of a test compound in plasma.

1. Materials and Reagents:

  • Test compounds (Phenethyl acetate, this compound)

  • Control compound (a compound with known plasma instability, e.g., another labile ester)

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Methanol (B129727) (or acetonitrile), HPLC grade

  • Internal Standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test and control compounds in DMSO.

  • Preparation of Working Solutions: Dilute the stock solutions with PBS to a final concentration of 1 µM.

  • Incubation:

    • Pre-warm the 96-well plate and plasma to 37°C.

    • Add the test compound working solution to the wells containing plasma to initiate the reaction.

    • Incubate the plate at 37°C with shaking.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[2]

  • Reaction Termination: At each time point, transfer an aliquot of the incubation mixture to a new plate containing cold methanol (with internal standard) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the concentration at time zero.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of the curve (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[2]

Workflow and Pathway Diagrams

In_Vitro_Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solutions (10 mM in DMSO) Working Working Solutions (1 µM in PBS) Stock->Working Incubate Incubate at 37°C Working->Incubate Plasma Pre-warmed Plasma (37°C) Plasma->Incubate Timepoints Collect Aliquots at 0, 15, 30, 60, 120 min Incubate->Timepoints Terminate Terminate Reaction (Cold Methanol + IS) Timepoints->Terminate Centrifuge Centrifuge to Pellet Proteins Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate % Remaining Analyze->Calculate Plot Plot ln(% Remaining) vs. Time Calculate->Plot HalfLife Calculate Half-life (t½) Plot->HalfLife

Caption: Experimental workflow for the in vitro plasma stability assay.

Signaling_Pathway cluster_ester Ester Compound cluster_enzyme Enzymatic Action cluster_products Hydrolysis Products PA Phenethyl Acetate Esterase Plasma Esterases PA->Esterase Rapid Hydrolysis PAD3 This compound PAD3->Esterase Slower Hydrolysis (Kinetic Isotope Effect) Alcohol Phenethyl Alcohol Esterase->Alcohol Acid Acetic Acid Esterase->Acid Alcohol_d3 Phenethyl Alcohol-d3 Esterase->Alcohol_d3 Acid_d Acetic Acid Esterase->Acid_d

Caption: Enzymatic hydrolysis of Phenethyl Acetate and its deuterated analog.

Conclusion

The in vitro plasma stability assessment of this compound demonstrates its enhanced stability compared to the non-deuterated form, a direct consequence of the kinetic isotope effect. This inherent stability, combined with its near-identical physicochemical properties to the analyte, makes this compound an exemplary internal standard for bioanalytical methods. Its use is crucial for mitigating matrix effects and ensuring the accuracy and reliability of pharmacokinetic data, ultimately supporting robust drug development decisions.

References

Comparative analysis of different deuterated standards for phenethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of phenethyl acetate (B1210297), a common fragrance and flavor compound, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex matrices. Deuterated analogs of phenethyl acetate are the gold standard for internal standards in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their utility lies in their chemical similarity to the analyte, which allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction recovery and matrix effects.[1]

Available Deuterated Phenethyl Acetate Standards: A Head-to-Head Comparison

The selection of a deuterated internal standard is a critical step in method development. The ideal standard should have a high isotopic enrichment and chemical purity, and the deuterium (B1214612) labels should be in stable positions to prevent back-exchange with hydrogen atoms.[2] The most common commercially available deuterated standards for phenethyl acetate are deuterated on the acetyl group (d3) or the phenyl group (d5).

PropertyPhenethyl Acetate-d3Phenethyl Acetate-d5Phenethyl Acetate-d8
Structure C₆H₅CH₂CH₂OCOCD₃C₆D₅CH₂CH₂OCOCH₃C₆D₅CH₂CH₂OCOCD₃
Molecular Weight 167.22169.23172.25
CAS Number 1219805-43-235845-63-7 (for Phenethyl alcohol-d5 precursor)Not readily available
Typical Isotopic Enrichment ≥99 atom % D[3]Information not readily available for the acetate, but the precursor alcohol is available with high enrichment.Not commercially available
Typical Chemical Purity ≥98%[4]Information not readily availableNot applicable
Label Position Acetyl groupPhenyl groupAcetyl and Phenyl groups
Potential for Isotopic Effect Minimal, as deuteration is on the smaller part of the molecule.May be more pronounced due to deuteration on the aromatic ring, potentially leading to a slight shift in chromatographic retention time.[5]Likely to have the most significant isotopic effect.
Stability of Label Generally stable under typical analytical conditions.Very stable, as deuterium atoms are on an aromatic ring.Very stable.

Considerations for Selecting a Deuterated Standard

The choice between this compound and -d5 depends on several factors:

  • Mass Shift: Both standards provide a sufficient mass shift (+3 and +5 Da, respectively) to be easily distinguished from the unlabeled analyte in a mass spectrometer.

  • Isotopic Effect: Deuteration can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard, known as the isotopic effect.[6] This effect is generally more pronounced with a higher number of deuterium atoms and when they are located on a part of the molecule that influences its interaction with the chromatographic stationary phase.[5] While often negligible, a significant isotopic effect can lead to differential matrix effects if the analyte and standard do not co-elute perfectly. Phenethyl acetate-d5, with deuteration on the larger phenyl ring, might exhibit a more noticeable isotopic effect in some chromatographic systems compared to this compound.

  • Stability: Deuterium labels on both the acetyl and phenyl groups are generally stable and not prone to back-exchange under typical GC-MS and LC-MS conditions.[2]

  • Availability and Cost: this compound is readily available from several suppliers.[3][4][7][8] While phenethyl acetate-d5 is also commercially available, its precursor, phenethyl alcohol-d5, is more commonly listed.[9][10] The cost of these standards can vary between suppliers. Phenethyl acetate-d8 is not a standard commercially available product.

For most applications, This compound offers a reliable and cost-effective option with a minimal chance of a significant isotopic effect. Phenethyl acetate-d5 is also an excellent choice, offering a larger mass separation, with the caveat of a potentially greater chromatographic shift that should be evaluated during method development.

Experimental Workflows and Methodologies

The following sections provide generalized experimental protocols for the quantification of phenethyl acetate using a deuterated internal standard. These should be optimized for the specific instrumentation and matrix being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Perfume) Spike Spike with Deuterated Internal Standard (this compound or -d5) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Concentration Concentrate Extract Extraction->Concentration GC_Injection Inject into GC-MS Concentration->GC_Injection Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) (SIM or Scan mode) Ionization->Detection Integration Peak Integration (Analyte and IS) Detection->Integration Calibration Calibration Curve (Ratio of Analyte/IS vs. Concentration) Integration->Calibration Quantification Quantify Phenethyl Acetate Calibration->Quantification

GC-MS analysis workflow for phenethyl acetate.

GC-MS Protocol:

  • Sample Preparation:

    • To 1 mL of a liquid sample (e.g., wine, diluted perfume), add a known amount of the deuterated internal standard (e.g., 10 µL of a 10 µg/mL solution of this compound in methanol).

    • Perform a liquid-liquid extraction with a suitable solvent like dichloromethane (B109758) or methyl tert-butyl ether.

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for sample cleanup and concentration.

    • Dry the extract over anhydrous sodium sulfate (B86663) and concentrate to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode at 250°C.

    • Oven Program: Start at 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Phenethyl Acetate: m/z 104, 91, 65

      • This compound: m/z 104, 91, 68

      • Phenethyl Acetate-d5: m/z 109, 96, 65

  • Data Analysis:

    • Integrate the peak areas of the quantifier ions for phenethyl acetate and the deuterated internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of phenethyl acetate in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Sample (e.g., Plasma, Food Extract) Spike_LC Spike with Deuterated Internal Standard (this compound or -d5) Sample_LC->Spike_LC Protein_Precipitation Protein Precipitation (if applicable) Spike_LC->Protein_Precipitation Dilution Dilute and Filter Protein_Precipitation->Dilution LC_Injection Inject into LC-MS/MS Dilution->LC_Injection Separation_LC Chromatographic Separation (e.g., C18 column) LC_Injection->Separation_LC Ionization_LC Electrospray Ionization (ESI) Separation_LC->Ionization_LC Detection_LC Tandem Mass Spectrometry (MS/MS) (MRM mode) Ionization_LC->Detection_LC Integration_LC Peak Integration (Analyte and IS MRM transitions) Detection_LC->Integration_LC Calibration_LC Calibration Curve (Ratio of Analyte/IS vs. Concentration) Integration_LC->Calibration_LC Quantification_LC Quantify Phenethyl Acetate Calibration_LC->Quantification_LC

LC-MS/MS analysis workflow for phenethyl acetate.

LC-MS/MS Protocol:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing the deuterated internal standard (e.g., this compound at 50 ng/mL) to 1 volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant, dilute with water if necessary, and filter through a 0.22 µm filter before injection.

    • For food or beverage samples, a simple dilute-and-shoot approach after spiking with the internal standard may be sufficient, depending on the complexity of the matrix.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Shimadzu Nexera or equivalent.

    • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Sciex 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Phenethyl Acetate: Q1: 165.1 -> Q3: 105.1 (quantifier), 165.1 -> 91.1 (qualifier)

      • This compound: Q1: 168.1 -> Q3: 105.1 (quantifier), 168.1 -> 91.1 (qualifier)

      • Phenethyl Acetate-d5: Q1: 170.1 -> Q3: 110.1 (quantifier), 170.1 -> 96.1 (qualifier)

  • Data Analysis:

    • Integrate the peak areas of the specified MRM transitions for phenethyl acetate and the deuterated internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of phenethyl acetate in the samples from the calibration curve.

Conclusion

The use of deuterated internal standards is indispensable for the accurate quantification of phenethyl acetate in complex matrices. Both this compound and phenethyl acetate-d5 are excellent choices, with this compound being a more commonly used and readily available option that is less likely to exhibit a significant chromatographic isotope effect. The choice of standard should be guided by the specific requirements of the analytical method, including the desired mass shift and the chromatographic conditions employed. Regardless of the standard chosen, thorough method validation is essential to ensure the accuracy and reliability of the quantitative results.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to handling Phenethyl acetate-d3, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[1] All handling of the compound should be performed in a well-ventilated area. In case of accidental contact, follow these first aid measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]

  • Ingestion: Clean mouth with water and get medical attention.[1]

Disposal Plan Summary

The primary recommended disposal method for this compound is through your institution's hazardous waste management program. Due to the lack of specific environmental and toxicity data for this deuterated compound, it should be treated as chemical waste.

ParameterGuidelineNotes
Waste Classification Chemical WasteTreat as hazardous in the absence of a specific SDS.
Primary Disposal Route Institutional Hazardous Waste ProgramContact your Environmental Health & Safety (EHS) office for guidance.[2]
Secondary Containment RecommendedPlace waste container in a larger, shatter-proof container.
Waste Storage Designated Satellite Accumulation Area (SAA)Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[1]
Maximum Accumulation Time Consult institutional guidelines (typically < 1 year)

Experimental Protocols

Waste Collection Methodology:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Containment: The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the generator. This area should be away from sources of ignition as phenethyl acetate (B1210297) has a flash point of 105 °C / 221 °F.[1]

Mandatory Visualization

G Logical Workflow for this compound Disposal A Generation of This compound Waste B Consult Institutional EHS Guidelines A->B C Segregate and Collect in Labeled, Closed Container B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by Hazardous Waste Program D->E F Proper Disposal by Licensed Facility E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Phenethyl Acetate-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Phenethyl acetate-d3, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with the same precautions as its non-deuterated counterpart, Phenethyl acetate. The primary hazards include it being a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[5][6][7]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended.[5][10] Gloves must be inspected before use and disposed of properly after handling.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement.[9][11]
Chemical-Resistant ApronTo be worn over a lab coat when handling larger quantities where splashing is possible.[10]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area or a chemical fume hood.[1][7] An air-purifying respirator with an appropriate cartridge (e.g., type ABEK) may be necessary if vapors are generated or ventilation is inadequate.[5][10]
Safe Handling and Storage Procedures

Proper handling and storage are essential for safety and to maintain the isotopic purity of this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid all direct contact with the substance, including inhalation of vapors.[1][11]

  • Keep the compound away from heat, sparks, and open flames as it is a combustible liquid.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][5]

  • Do not eat, drink, or smoke in the work area.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed to prevent contamination and potential deuterium-hydrogen exchange.[1][12]

  • Protect from moisture and light.[12][13] Storing in amber vials is recommended.[12]

  • For long-term storage, consider an inert atmosphere such as argon or nitrogen.[12][13]

Emergency and First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of running water for at least 15 minutes, holding eyelids open.[1][10] Seek prompt medical attention.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[5][10] If irritation persists, consult a physician.[3]
Inhalation Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen or artificial respiration.[1] Obtain medical aid.[1]
Ingestion Do NOT induce vomiting.[1][10] Rinse mouth thoroughly with water.[1][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources : Remove all sources of ignition (e.g., open flames, sparks).[1]

  • Contain Spill : Use an inert absorbent material (e.g., sand, diatomite) to contain the spill.[2][10]

  • Collect Waste : Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[5][6]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Dispose of waste in sealed, properly labeled containers.[1]

  • Follow all federal, state, and local regulations for the disposal of chemical waste.[1][5] Do not dispose of it as unused product.[6]

Visual Workflow: Chemical Spill Response

The following diagram outlines the key steps and decision points for responding to a this compound spill in the laboratory.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Risk start->assess_spill is_major Major Spill? assess_spill->is_major evacuate Evacuate Area & Alert Safety Officer is_major->evacuate Yes minor_spill_ppe Don Appropriate PPE is_major->minor_spill_ppe No end Procedure Complete evacuate->end contain_spill Contain Spill with Inert Absorbent minor_spill_ppe->contain_spill collect_waste Collect Absorbed Material into Labeled Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste as Hazardous Material decontaminate->dispose_waste dispose_waste->end

Caption: Logical workflow for handling a chemical spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.